1-Iodonaphthalene-2-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8IN |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
2-(1-iodonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI Key |
FEFQCMQFVJCGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Iodonaphthalene-2-acetonitrile, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process commencing from readily available 2-methylnaphthalene. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
I. Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence, beginning with the regioselective iodination of 2-methylnaphthalene. The resulting 1-iodo-2-methylnaphthalene undergoes a radical-initiated benzylic bromination, followed by a nucleophilic substitution with a cyanide source to yield the final product.
II. Experimental Protocols
Step 1: Synthesis of 1-Iodo-2-methylnaphthalene
The initial step involves the regioselective iodination of 2-methylnaphthalene at the 1-position. A combination of iodine and iodic acid in aqueous ethanol provides a practical method for this transformation.
Protocol:
-
In a round-bottom flask, dissolve 2-hydroxy aryl ketones (0.05 mol) and iodine (0.02 mol) in ethanol (30 mL).
-
To this stirring solution, add a solution of iodic acid (0.01 mol) in water (1 mL) over a period of 10 minutes.
-
The reaction mixture is then stirred for 1.5 hours at a temperature of 35-40 °C.
-
Upon completion, the mixture is diluted with water (15-20 mL) to precipitate the solid product.
-
The solid is collected by filtration, washed with a saturated sodium thiosulphate solution to remove any unreacted iodine, and then washed with cold water.
-
The crude product is purified by crystallization from ethyl alcohol to yield 1-iodo-2-methylnaphthalene.
Step 2: Synthesis of 1-Iodo-2-(bromomethyl)naphthalene
The second step is the benzylic bromination of 1-iodo-2-methylnaphthalene using N-bromosuccinimide (NBS) in a Wohl-Ziegler reaction. This reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent like carbon tetrachloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-iodo-2-methylnaphthalene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by exposure to a light source (e.g., a sunlamp) if necessary.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide by-product.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-iodo-2-(bromomethyl)naphthalene, which can be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the benzylic bromide with a cyanide anion to form the desired nitrile. Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is effective for this transformation.
Protocol:
-
In a round-bottom flask, dissolve 1-iodo-2-(bromomethyl)naphthalene (1 equivalent) in DMSO.
-
In a separate flask, prepare a solution of sodium cyanide (1.2 to 1.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the solution of the bromide with stirring.
-
Heat the reaction mixture to a temperature between 50-90 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
III. Quantitative Data Summary
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-Methylnaphthalene | I₂, HIO₃ | Ethanol/Water | 35-40 | 1.5 | Not specified |
| 2 | 1-Iodo-2-methylnaphthalene | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | Reflux (~77) | 2-4 | Typically high |
| 3 | 1-Iodo-2-(bromomethyl)naphthalene | Sodium Cyanide | DMSO | 50-90 | 1-3 | Typically good to high |
Note: Yields are highly dependent on the specific reaction conditions and purification methods and should be optimized.
IV. Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Technical Guide: 1-Iodonaphthalene-2-acetonitrile
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a registered CAS number for "1-Iodonaphthalene-2-acetonitrile." This suggests that the compound may be novel, not widely synthesized, or indexed under a different nomenclature. The following guide is therefore based on hypothesized synthetic routes and established principles of organic chemistry, as direct experimental data for this specific molecule is not publicly available.
Compound Identity and CAS Number
As of this writing, a specific CAS (Chemical Abstracts Service) number for "this compound" could not be located. Researchers interested in this molecule should consider that they may be working with a new chemical entity. Verification of the structure through analytical methods such as NMR, mass spectrometry, and elemental analysis would be crucial upon synthesis.
Proposed Synthetic Pathway
Due to the absence of published synthesis protocols for this compound, a plausible multi-step synthetic route is proposed, starting from commercially available precursors. This pathway is theoretical and would require optimization and experimental validation.
Proposed Synthesis Workflow:
Figure 1: A proposed five-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis proposed above. These are not validated procedures and require thorough literature review of analogous reactions and rigorous experimental optimization.
Step 1: Nitration of 2-Methylnaphthalene
-
Objective: To synthesize 1-Nitro-2-methylnaphthalene.
-
Methodology: 2-Methylnaphthalene is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is maintained at a low temperature to control the exothermic reaction and prevent over-nitration. After the addition is complete, the reaction mixture is stirred until completion, then poured over ice water to precipitate the product. The crude product is filtered, washed, and may be purified by recrystallization.
Step 2: Reduction of 1-Nitro-2-methylnaphthalene
-
Objective: To synthesize 1-Amino-2-methylnaphthalene.
-
Methodology: The nitro group is reduced to an amine using a standard reducing agent such as iron powder in the presence of hydrochloric acid, or alternatively, tin(II) chloride. The reaction is typically heated to drive it to completion. Upon completion, the reaction mixture is basified to precipitate the amine, which is then extracted with an organic solvent.
Step 3: Sandmeyer Reaction for Iodination
-
Objective: To synthesize 1-Iodo-2-methylnaphthalene.
-
Methodology: 1-Amino-2-methylnaphthalene is diazotized by treating it with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by iodine, and the product precipitates from the solution.
Step 4: Radical Bromination of 1-Iodo-2-methylnaphthalene
-
Objective: To synthesize 1-Iodo-2-(bromomethyl)naphthalene.
-
Methodology: The methyl group is brominated using a radical initiator and N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction is initiated by light or a radical initiator (e.g., AIBN) and is typically refluxed until completion. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
Step 5: Cyanation of 1-Iodo-2-(bromomethyl)naphthalene
-
Objective: To synthesize this compound.
-
Methodology: The bromo group is displaced by a cyanide group via a nucleophilic substitution reaction. 1-Iodo-2-(bromomethyl)naphthalene is reacted with sodium or potassium cyanide in a polar aprotic solvent such as DMSO or acetone. The reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the product is isolated by extraction and purified by chromatography.
Quantitative Data
No quantitative data for this compound could be found in the public domain. Upon successful synthesis and purification, the following properties should be determined:
| Property | Method of Determination |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Boiling Point | Distillation under reduced pressure |
| Solubility | Standard solubility tests in various solvents |
| Spectroscopic Data (NMR) | ¹H NMR, ¹³C NMR |
| Spectroscopic Data (MS) | High-Resolution Mass Spectrometry (HRMS) |
| Spectroscopic Data (IR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Purity | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |
Signaling Pathways and Biological Activity
There is no available information on the biological activity or associated signaling pathways for this compound. Any investigation into its biological effects would be considered novel research.
Conclusion
"this compound" appears to be a novel chemical compound. The information provided in this guide is intended to serve as a theoretical starting point for researchers and drug development professionals interested in its synthesis and characterization. All proposed synthetic steps require careful experimental planning, execution, and validation. Due to the lack of existing data, any exploration of its chemical and biological properties represents a new area of scientific inquiry.
Spectroscopic Data Analysis of 1-Iodonaphthalene-2-acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodonaphthalene-2-acetonitrile. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of data from closely related structures, such as 1-iodonaphthalene, and predicted values based on established spectroscopic principles. This approach allows for a reliable estimation of the spectral characteristics of this compound, offering valuable insights for its identification and characterization in a research and development setting.
Predicted and Analogous Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and analogous Infrared (IR) and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.2 - 8.0 | d | ~ 8.5 | H-8 |
| ~ 7.9 - 7.7 | d | ~ 8.2 | H-4 |
| ~ 7.7 - 7.5 | m | - | H-5, H-7 |
| ~ 7.5 - 7.3 | t | ~ 7.8 | H-6 |
| ~ 7.3 - 7.1 | d | ~ 7.5 | H-3 |
| ~ 4.0 | s | - | -CH₂CN |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 139 | C-8a |
| ~ 135 | C-4a |
| ~ 134 | C-4 |
| ~ 131 | C-7 |
| ~ 130 | C-5 |
| ~ 129 | C-8 |
| ~ 128 | C-6 |
| ~ 127 | C-3 |
| ~ 125 | C-2 |
| ~ 117 | -CN |
| ~ 95 | C-1 |
| ~ 25 | -CH₂CN |
Table 3: Analogous IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2250 | Sharp, Medium | C≡N stretch[1][2] |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 800 - 700 | Strong | C-H out-of-plane bending |
| ~ 550 - 500 | Medium | C-I stretch |
Table 4: Analogous Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 295 | High | [M]⁺ (Molecular Ion) |
| 168 | High | [M-I]⁺ |
| 140 | Medium | [M-I-CN]⁺ or [C₁₁H₈]⁺ |
| 127 | High | [I]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: The experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2.2 Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on a diamond crystal for an Attenuated Total Reflectance (ATR) measurement. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
2.3 Mass Spectrometry (MS)
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Technical Guide: 1-Iodonaphthalene-2-acetonitrile - Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability of 1-Iodonaphthalene-2-acetonitrile (CAS No. 1261562-51-9). Due to the limited availability of specific experimental data for this compound, this guide leverages established chemical principles and data from structurally related molecules, including naphthalene, 1-iodonaphthalene, and aryl nitriles, to project its physicochemical properties. Detailed, adaptable experimental protocols for determining solubility and stability are provided to empower researchers in generating empirical data.
Introduction
This compound is a substituted naphthalene derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. An understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic protocols and formulation development. This document serves as a foundational resource for researchers, outlining expected properties and providing methodologies for their empirical determination.
Predicted Physicochemical Properties
Based on its chemical structure, which incorporates a naphthalene core, an iodo substituent, and an acetonitrile group, the following properties are anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₆IN | Based on chemical structure.[1] |
| Molecular Weight | 279.08 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Off-white to yellowish solid | Similar to other substituted naphthalenes. |
| Melting Point | Likely a solid at room temperature with a defined melting point. | The presence of a rigid aromatic system and polar groups suggests a crystalline solid. |
| LogP (Octanol-Water Partition Coefficient) | High | The large nonpolar naphthalene ring and the iodine atom are expected to confer significant lipophilicity. |
Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The naphthalene core is structurally similar to these solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Capable of dissolving a wide range of organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The nitrile group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The large nonpolar naphthalene moiety will limit solubility despite the potential for hydrogen bonding with the nitrile nitrogen. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polarity of the acetonitrile group will hinder dissolution in highly nonpolar aliphatic solvents. |
| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks significant hydrogen bonding donor capabilities. |
Experimental Protocol: Solubility Determination
A standard protocol to experimentally determine the solubility of this compound is as follows:
Objective: To determine the approximate solubility of the compound in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
A selection of solvents (as listed in Table 1)
-
Small vials or test tubes with closures
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of labeled vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.
-
Equilibration: Cap the vial and vortex for 1-2 minutes. Place the vial in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium is reached.
-
Observation: After 24 hours, visually inspect the vial for any undissolved solid.
-
Quantification (Optional): If a more precise measurement is required, carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. A known volume of the filtrate can then be analyzed by a suitable analytical technique (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
Workflow for Solubility Determination
Caption: General workflow for determining the solubility of an organic compound.
Stability Profile
The stability of this compound will be influenced by environmental factors such as temperature, light, and the presence of reactive chemical species.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways |
| Temperature | Likely stable at ambient and refrigerated temperatures. May degrade at elevated temperatures. | Thermal decomposition, potentially leading to the loss of iodine or degradation of the nitrile group. |
| Light | Potentially light-sensitive. | The carbon-iodine bond can be susceptible to photolytic cleavage, forming radical species. Aryl iodides are known to be light-sensitive. |
| pH (Aqueous) | Stable under neutral and mildly acidic conditions. Susceptible to hydrolysis under strong acidic or basic conditions. | The nitrile group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions. |
| Oxidizing Agents | Susceptible to oxidation. | The naphthalene ring can be oxidized, and the iodine substituent can be oxidized to a higher oxidation state. |
| Reducing Agents | The nitrile group can be reduced. | The nitrile can be reduced to a primary amine. |
Experimental Protocol: Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble (e.g., acetonitrile or a mixture of acetonitrile and water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a suitable column and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Photostability: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control to identify any degradation products and quantify the loss of the parent compound.
Factors Influencing Chemical Stability
References
An In-depth Technical Guide to 1-Iodonaphthalene-2-acetonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs based on the 1-Iodonaphthalene-2-acetonitrile core structure. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical space and pharmacological potential of this class of compounds.
Core Structure and Rationale
This compound is a synthetic organic compound featuring a naphthalene scaffold, a versatile platform in medicinal chemistry known for its broad range of biological activities.[1][2] The presence of an iodine atom at the 1-position and an acetonitrile group at the 2-position offers unique opportunities for chemical modification and exploration of structure-activity relationships (SAR). The iodine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups, while the acetonitrile moiety can be a key pharmacophoric element or a precursor for other functional groups.
Synthesis of the this compound Scaffold and Derivatives
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible synthetic strategy can be devised based on established methodologies for the functionalization of naphthalene rings. The following section outlines a potential multi-step synthesis and methods for subsequent derivatization.
Proposed Synthesis of the Core Scaffold
A logical approach to the synthesis of this compound involves a two-step process: the introduction of the acetonitrile group at the 2-position of a naphthalene precursor, followed by iodination at the 1-position.
Step 1: Synthesis of 2-Naphthaleneacetonitrile
Several methods are available for the synthesis of 2-Naphthaleneacetonitrile. One common approach involves the reaction of 2-(bromomethyl)naphthalene with a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of 2-Naphthaleneacetonitrile
-
Materials: 2-(bromomethyl)naphthalene, Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, a suspension of KCN in DMSO is prepared.
-
2-(bromomethyl)naphthalene is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to 60°C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is poured into cold water.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to yield 2-Naphthaleneacetonitrile.
-
Step 2: Iodination of 2-Naphthaleneacetonitrile
The subsequent step involves the regioselective iodination of 2-Naphthaleneacetonitrile at the 1-position. Direct iodination of naphthalenes can be achieved using various iodinating agents.
Experimental Protocol: Iodination of 2-Naphthaleneacetonitrile
-
Materials: 2-Naphthaleneacetonitrile, Iodine (I₂), Oxidizing agent (e.g., Nitric Acid or Iodic Acid), Acetic Acid or Chloroform.
-
Procedure:
-
2-Naphthaleneacetonitrile is dissolved in a suitable solvent such as acetic acid or chloroform.
-
Iodine (I₂) and an oxidizing agent are added to the solution. The oxidizing agent is necessary to generate the electrophilic iodine species.
-
The reaction is typically stirred at room temperature or with mild heating (up to 50°C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
A visual representation of this proposed synthetic workflow is provided below.
References
"1-Iodonaphthalene-2-acetonitrile" literature review
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comprehensive review of the available literature on "1-Iodonaphthalene-2-acetonitrile" and its closely related precursor, "1-Iodonaphthalene." Direct experimental data for "this compound" is scarce in the current scientific literature. Therefore, this document presents a proposed synthetic pathway based on established organic chemistry principles and analogous reactions. All proposed experimental protocols require experimental validation.
Core Compound: 1-Iodonaphthalene
1-Iodonaphthalene is a key aromatic iodide that serves as a versatile building block in organic synthesis. Its physical, chemical, and spectroscopic properties are well-documented.
Physicochemical Properties of 1-Iodonaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇I | [1][2] |
| Molecular Weight | 254.07 g/mol | [1][2] |
| Appearance | Clear yellow to brown liquid/solid | [3][4] |
| Melting Point | 4 °C | [3] |
| Boiling Point | 163-165 °C at 15 mmHg | [3] |
| Density | 1.74 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.701 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [5] |
| CAS Number | 90-14-2 | [1][2] |
Spectroscopic Data of 1-Iodonaphthalene
| Spectroscopy | Key Data | Reference |
| ¹H NMR | Spectra available in public databases. | [1] |
| ¹³C NMR | Spectra available in public databases. | [1] |
| Mass Spectrometry | Spectra available in public databases. | [1] |
| IR Spectroscopy | Spectra available in public databases. | [1] |
Synthesis of 1-Iodonaphthalene
A common method for the synthesis of 1-iodonaphthalene is the direct iodination of naphthalene.
Experimental Protocol: Iodination of Naphthalene
-
Reagents: Naphthalene, Iodine (I₂), Sodium Iodate (NaIO₃), Sulfuric Acid (H₂SO₄), Acetic Acid, Water.
-
Procedure:
-
Prepare a solution of naphthalene in aqueous acetic acid (e.g., 80% v/v).
-
Add iodine and sodium iodate to the solution.
-
Carefully add sulfuric acid to the mixture. The iodate oxidizes iodine to an electrophilic iodonium species (I⁺).
-
Heat the reaction mixture. The electrophilic iodonium species will attack the electron-rich α-position of the naphthalene ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up, typically involving extraction with an organic solvent.
-
Purify the product by chromatography or distillation to yield 1-iodonaphthalene.
-
Reactions and Applications of 1-Iodonaphthalene
1-Iodonaphthalene is a valuable precursor in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions like the Stille reaction.[3] This reactivity allows for the formation of carbon-carbon bonds, making it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[3][4]
Proposed Synthesis of this compound
Given the absence of a direct reported synthesis for this compound, a plausible multi-step synthetic route is proposed, starting from the commercially available 2-methylnaphthalene.
Detailed Proposed Experimental Protocols
Step 1: Synthesis of 1-Iodo-2-methylnaphthalene
This step involves the electrophilic iodination of 2-methylnaphthalene. The methyl group is an ortho-, para-director, and the alpha-position of naphthalene is generally more reactive towards electrophilic substitution. Thus, the iodination is expected to occur at the 1-position.
-
Experimental Protocol (Analogous to Iodination of Naphthalene):
-
Dissolve 2-methylnaphthalene in a mixture of acetic acid and water.
-
Add a stoichiometric amount of iodine and sodium iodate.
-
Slowly add concentrated sulfuric acid while maintaining the temperature.
-
Heat the mixture to drive the reaction to completion, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-Iodo-2-(bromomethyl)naphthalene
This step involves the radical bromination of the benzylic methyl group of 1-iodo-2-methylnaphthalene. N-Bromosuccinimide (NBS) is a common reagent for this transformation, used with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.
-
Experimental Protocol (Analogous to Benzylic Bromination): [6][7]
-
Dissolve 1-iodo-2-methylnaphthalene in a non-polar solvent such as carbon tetrachloride or heptane.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture, and if necessary, irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize or purify by column chromatography to obtain pure 1-iodo-2-(bromomethyl)naphthalene.
-
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution of the benzylic bromide with a cyanide anion. This is a standard method for the synthesis of nitriles from alkyl halides.
-
Experimental Protocol (Standard Cyanation):
-
Dissolve 1-iodo-2-(bromomethyl)naphthalene in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer thoroughly with water and brine to remove any residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Physicochemical Data of Related Compounds
As there is no available data for this compound, the properties of the related compound, 2-Naphthylacetonitrile, are provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N | [8][9] |
| Molecular Weight | 167.21 g/mol | [8][9] |
| Appearance | White to light yellow powder | [9] |
| Melting Point | 82-84 °C | [8][9] |
| Boiling Point | 303 °C | [8][9] |
| CAS Number | 7498-57-9 | [8][9] |
Potential Applications in Drug Development
While no biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The naphthalene core is a common scaffold in medicinal chemistry.[10][11] The acetonitrile group can act as a hydrogen bond acceptor and is metabolically stable, making it a desirable functional group in drug design. Aryl iodides are valuable intermediates for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. The development of an efficient synthesis for this compound would provide a novel building block for the exploration of new chemical space in drug discovery.
Conclusion
This technical guide has provided a thorough overview of the known properties and synthesis of 1-iodonaphthalene and has proposed a plausible and detailed synthetic route for the target compound, this compound. The proposed pathway utilizes well-established chemical transformations and provides a solid starting point for researchers interested in synthesizing this novel compound. It is imperative to reiterate that the proposed synthetic protocol is theoretical and requires experimental verification. The successful synthesis of this compound would offer a valuable new tool for medicinal chemists and materials scientists.
References
- 1. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene, 1-iodo- [webbook.nist.gov]
- 3. Cas 90-14-2,1-Iodonaphthalene | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Page loading... [guidechem.com]
- 8. 2-ナフチルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Naphthylacetonitrile | 7498-57-9 [chemicalbook.com]
- 10. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Iodonaphthalene-2-acetonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Iodonaphthalene-2-acetonitrile was publicly available at the time of this writing. The following guide is a compilation of safety and handling information extrapolated from the SDSs of structurally related compounds, including acetonitrile, 1-naphthaleneacetonitrile, 1-iodonaphthalene, and iodoacetonitrile. Researchers, scientists, and drug development professionals should treat this information as a preliminary guide and conduct a thorough risk assessment before handling this compound.
Introduction
This compound is a specialized organic compound with potential applications in chemical synthesis and drug development. Due to its unique structure, incorporating a naphthalene ring, a nitrile group, and an iodine substituent, it is imperative to approach its handling with a comprehensive understanding of its potential hazards. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on data from analogous compounds.
Hazard Identification and Classification
Based on the GHS classifications of related molecules, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be related to toxicity, flammability, and irritation.
GHS Hazard Statements
The following table summarizes the potential GHS hazard statements for this compound, inferred from related compounds.
| Hazard Statement | Description | Source Compound(s) |
| H225 | Highly flammable liquid and vapour | Acetonitrile[1] |
| H302 | Harmful if swallowed | Acetonitrile, 1-Naphthaleneacetonitrile[1][2] |
| H312 | Harmful in contact with skin | Acetonitrile, 1-Naphthaleneacetonitrile[1][2] |
| H315 | Causes skin irritation | 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[2][3] |
| H319 | Causes serious eye irritation | Acetonitrile, 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[1][2][3] |
| H332 | Harmful if inhaled | Acetonitrile, 1-Naphthaleneacetonitrile[1][2] |
| H335 | May cause respiratory irritation | 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[2][3] |
Physical and Chemical Properties
Specific quantitative data for this compound is not available. However, based on its constituent parts, it is likely to be a solid or a high-boiling point liquid at room temperature. The presence of the nitrile group and the naphthalene ring suggests it will have limited solubility in water and be soluble in organic solvents.
Handling and Storage
Safe handling and storage are paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the recommended PPE.
| Protection Type | Recommendation | Source Compound(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Acetonitrile, 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[1][4][5] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. | Acetonitrile, 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[1][4][5] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. | Acetonitrile, 1-Naphthaleneacetonitrile, 1-Iodonaphthalene[1][4][5] |
General Handling and Storage Precautions
-
Handling:
-
Storage:
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source Compound(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] | |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][5] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[5][6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Spill and Leak Procedures
In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.
Caption: A logical workflow for responding to a spill of this compound.
Experimental Protocols
Detailed experimental protocols should be developed on a case-by-case basis, incorporating a thorough risk assessment. As a general guideline, all manipulations of this compound should be performed in a certified chemical fume hood. All equipment should be properly grounded to prevent static discharge, especially if the compound is flammable.
Conclusion
While a specific SDS for this compound is not currently available, a conservative approach to its handling is warranted based on the known hazards of its structural analogs. Researchers must prioritize safety by implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe laboratory practices. This guide serves as a foundational resource to be supplemented by institutional safety protocols and professional judgment.
References
The Discovery and Enduring Legacy of Naphthalenic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key applications of naphthalenic compounds. From their initial isolation from the byproducts of the industrial revolution to their central role in modern medicine, this document details the scientific journey of these versatile bicyclic aromatic hydrocarbons. It includes summaries of quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanisms of action in key drug molecules.
The Dawn of Aromatic Chemistry: Discovery and Early History
Naphthalene, the simplest polycyclic aromatic hydrocarbon, was first isolated in the early 19th century, a period of burgeoning industrial growth and scientific discovery. Its discovery is credited to two independent researchers in the early 1820s who observed a white crystalline solid with a pungent odor derived from the distillation of coal tar.
In 1821, the British physician and chemist John Kidd was the first to extensively describe the properties of this new substance and the methods for its production. He proposed the name "naphthaline," a nod to "naphtha," a general term for volatile, flammable hydrocarbon liquids that included coal tar.
The fundamental chemical nature of naphthalene was further elucidated by the renowned scientist Michael Faraday. In 1826, Faraday determined its empirical formula to be C₁₀H₈. However, the true structure of this compound, consisting of two fused benzene rings, remained a puzzle until 1866 when Emil Erlenmeyer proposed the correct arrangement of atoms. This structure was experimentally confirmed three years later by Carl Gräbe.
Early Production from Coal Tar
For much of the 19th and early 20th centuries, the primary source of naphthalene was coal tar, a viscous black liquid byproduct of coke production for the steel industry. Coal tar is a complex mixture of organic compounds, with naphthalene being its most abundant single component, typically constituting about 10% by weight.
The industrial process for isolating naphthalene from coal tar involved fractional distillation. This process yielded an oil fraction containing approximately 50% naphthalene, along with other aromatic compounds. This crude naphthalene oil was then purified through a series of washing steps with aqueous sodium hydroxide to remove acidic components like phenols, and with sulfuric acid to remove basic impurities. Subsequent fractional distillation of the washed oil allowed for the isolation of a crude naphthalene product of about 95% purity. Further purification could be achieved through recrystallization from various solvents to yield naphthalene of 99% purity.
Foundational Syntheses of the Naphthalene Ring System
As the field of organic chemistry matured, chemists developed elegant synthetic routes to construct the naphthalene skeleton from simpler precursors. These methods provided access to a wide range of substituted naphthalenes, paving the way for the development of new materials and pharmaceuticals.
The Haworth Synthesis
One of the most classic and versatile methods for synthesizing naphthalenic compounds is the Haworth synthesis, developed by Sir Robert Downs Haworth in 1932. This multi-step procedure builds the second aromatic ring onto a pre-existing benzene ring.
Experimental Protocol: Haworth Synthesis of Naphthalene
-
Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-benzoylpropanoic acid.
-
Clemmensen Reduction: The keto group of 3-benzoylpropanoic acid is reduced to a methylene group using a zinc amalgam (Zn/Hg) in the presence of concentrated hydrochloric acid (HCl) to yield 4-phenylbutanoic acid.
-
Ring-Closing Reaction: The resulting 4-phenylbutanoic acid is heated with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to induce an intramolecular acylation, forming α-tetralone. This step involves the elimination of a water molecule.
-
Second Clemmensen Reduction: The carbonyl group of α-tetralone is reduced to a methylene group via another Clemmensen reduction to produce tetrahydronaphthalene.
-
Aromatization: The final step involves the dehydrogenation of tetrahydronaphthalene to form the aromatic naphthalene ring. This is typically achieved by heating with a catalyst such as selenium (Se) or palladium (Pd).
Logical Workflow for the Haworth Synthesis
Caption: The five-step sequence of the Haworth synthesis to produce naphthalene.
Naphthalenic Compounds in Drug Development
The rigid, planar structure of the naphthalene core has made it a valuable scaffold in medicinal chemistry. The ability to introduce a wide variety of functional groups at different positions on the rings allows for the fine-tuning of pharmacological properties. Several important drugs across different therapeutic areas are based on the naphthalene framework.
Naproxen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Naproxen is a widely used NSAID for the management of pain, fever, and inflammation. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
Signaling Pathway: Naproxen's Inhibition of Cyclooxygenase
Theoretical Studies of Iodinated Naphthalene Structures: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of iodine atoms to the naphthalene core profoundly alters its steric and electronic properties, leading to unique intermolecular interactions and modified biological activity. Theoretical and computational studies are indispensable for understanding these changes at a molecular level, enabling the rational design of novel compounds with tailored functionalities. This guide provides an in-depth overview of the theoretical approaches used to study iodinated naphthalene structures, summarizes key quantitative data on their geometric and electronic properties, and details the computational and experimental protocols relevant to their investigation.
Introduction to Iodinated Naphthalenes
The naphthalene scaffold is a privileged structure found in numerous FDA-approved drugs, including Naproxen, Propranolol, and Bedaquiline. Chemical modification of the naphthalene ring system is a common strategy to modulate pharmacological activity. Iodination, in particular, is significant for several reasons:
-
Halogen Bonding: Iodine, as a heavy halogen, can act as a halogen bond donor, forming strong, directional non-covalent interactions (σ-hole bonding) that are crucial for molecular recognition and crystal engineering.
-
Steric Effects: The large atomic radius of iodine can be used to probe steric constraints in protein binding pockets.
-
Metabolic Stability: Introduction of iodine can alter the metabolic profile of a drug candidate.
-
Synthetic Handles: The carbon-iodine bond is a versatile functional group for further chemical transformations, such as cross-coupling reactions.
Computational chemistry provides powerful tools to predict and analyze the impact of iodination on naphthalene's structure, reactivity, and interactions with biological targets, thereby accelerating the drug discovery and development process.
Theoretical and Computational Methodologies
The theoretical investigation of iodinated naphthalenes relies on a variety of computational chemistry techniques to model their structure and properties accurately.
2.1 Quantum Chemical Calculations
Density Functional Theory (DFT) is the most widely used method for studying the electronic structure of these molecules due to its balance of accuracy and computational cost.
-
Functionals: The choice of functional is critical for accurate predictions. Commonly employed functionals include:
-
M06-2X: Effective for systems where non-covalent interactions are important.
-
B3LYP: A popular hybrid functional that provides a good general description of molecular properties.
-
-
Dispersion Corrections: To accurately model weak interactions like π-π stacking and halogen bonding, empirical dispersion corrections, such as Grimme's D3 correction, are often included.
-
Basis Sets: The mathematical functions used to describe the atomic orbitals. For systems containing iodine, basis sets that include effective core potentials (ECPs) are necessary to account for relativistic effects.
2.2 Analysis of Intermolecular Interactions
Computational studies have been instrumental in characterizing the unique non-covalent interactions in iodinated naphthalenes. Crystal structure analyses of compounds like 3,6-I₂F₆ naphthalene have revealed intermolecular π-hole stacking, which involves cooperation with the σ-hole bonding of the iodine atoms.[3] These interactions are primarily governed by electrostatic and dispersion forces.[3]
-
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into packing modes.
-
Natural Bond Orbital (NBO) Analysis: Used to study charge distribution and donor-acceptor interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, such as the positive σ-hole on the iodine atom.
2.3 Molecular Docking and Dynamics
To investigate the potential of iodinated naphthalenes as drug candidates, molecular docking and molecular dynamics (MD) simulations are employed.
-
Molecular Docking: Predicts the preferred binding orientation of a ligand to a biological target (e.g., a protein). This method was used to study how naphthalene derivatives bind to the active site of phosphoinositide 3-kinase (PI3K).[4]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method used to study chemical reactions in large systems, such as the metabolic activation of naphthalene by cytochrome P450 enzymes.[5]
Data Presentation: Structural and Electronic Properties
Theoretical calculations provide a wealth of quantitative data. The following tables summarize representative calculated values for naphthalene as a reference, which serve as a baseline for understanding the effects of iodination.
Table 1: Calculated Geometric Parameters for Naphthalene
Geometric parameters are typically obtained from structure optimization calculations. The bond lengths in naphthalene are not uniform due to its fused ring structure.
| Parameter | C1–C2 | C2–C3 | C1–C9 | C9–C10 | C4a–C10 |
| Calculated Bond Length (Å) | 1.378 | 1.421 | 1.425 | 1.425 | 1.418 |
| Bond Angle (C1-C2-C3) | \multicolumn{5}{c | }{120.4°} | |||
| Bond Angle (C2-C1-C9) | \multicolumn{5}{c | }{120.8°} | |||
| Reference Data derived from computational studies. |
Note: Upon iodination, a C-I bond length of approximately 2.1 Å would be expected, and minor perturbations to the ring geometry would occur.
Table 2: Calculated Electronic Properties of Naphthalene
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity and optical properties.
| Property | Value (DFT/aug-cc-pVQZ) | Value (DFT/6-31G) |
| HOMO Energy (eV) | -6.13 | -5.82 |
| LUMO Energy (eV) | -1.38 | -1.07 |
| HOMO-LUMO Gap (eV) | 4.75 | 4.75 |
| Mulliken Atomic Charges (Cα) | \multicolumn{2}{c | }{-0.10 to -0.15} |
| Mulliken Atomic Charges (Cβ) | \multicolumn{2}{c | }{-0.05 to -0.10} |
| Data sourced from quantum computing analyses of naphthalene.[2] |
Note: Mulliken charges are highly dependent on the basis set and should be used for comparative analysis rather than as absolute values.[6][7] The introduction of an electronegative iodine atom would significantly alter the charge distribution.
Table 3: Biological Activity of Naphthalene Derivatives as PI3K Inhibitors
Molecular docking and subsequent experimental validation have identified naphthalene derivatives as potent inhibitors of PI3K, a key enzyme in cancer signaling pathways.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Inhibitory Constant (Ki) (nM) |
| 4c | MCF-7 (Breast Cancer) | 1.03 | 66.22 |
| 4f | MCF-7 (Breast Cancer) | 0.98 | 107.39 |
| Data from a study on 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives.[4] |
Experimental and Computational Workflows
4.1 Experimental Protocol: Mg Amide-Mediated Iodination
This protocol is adapted from methods used for the synthesis of perfluorohalogenated naphthalenes.[1]
-
Preparation: Dissolve the starting material (e.g., F₇-naphthalene, 1.0 equiv.) and a corresponding additive (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Magnesiation: Add a solution of TMP₂Mg·2LiBr (1.2 equiv.) to the mixture at 25 °C and stir for 30 minutes. This step generates a magnesium amide base that deprotonates the naphthalene ring.
-
Iodination: Add molecular iodine (I₂, 2.4 equiv.) to the reaction mixture and continue stirring at 25 °C for 1 hour.
-
Quenching and Extraction: Cool the mixture to 0 °C and quench the reaction by adding 2 M HCl (aq.). Extract the product into an organic solvent such as diethyl ether (Et₂O).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
4.2 Visualizations: Diagrams and Workflows
The following diagrams illustrate key logical and biological pathways relevant to the study of iodinated naphthalenes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed three component synthesis of 1-((2-hydroxy naphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives: Rationale as potent PI3K inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcjournals.org [arcjournals.org]
- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
A Theoretical Framework for the Quantum Chemical Analysis of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comprehensive theoretical framework for the quantum chemical analysis of 1-Iodonaphthalene-2-acetonitrile, a novel naphthalene derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational and experimental workflow, from molecular synthesis and characterization to in-depth quantum chemical calculations. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The introduction of iodo and acetonitrile functionalities at the 1 and 2 positions of the naphthalene core, respectively, is anticipated to confer unique electronic and steric properties, making "this compound" a molecule of significant scientific interest. Quantum chemical calculations provide a powerful, non-empirical approach to understanding the molecular structure, reactivity, and spectroscopic properties of such novel compounds, thereby guiding experimental design and accelerating the discovery process.
This whitepaper details a proposed synthetic route, a comprehensive workflow for quantum chemical calculations using Density Functional Theory (DFT), and standardized experimental protocols for the characterization of this compound.
Proposed Synthesis and Characterization
While a specific synthesis for this compound has not been documented in the literature, a plausible synthetic route can be proposed based on established methodologies for the functionalization of naphthalene derivatives.
Proposed Synthetic Protocol
A potential two-step synthesis is outlined below:
-
Synthesis of 1-Iodonaphthalene: 1-Naphthaleneboronic acid can be reacted with molecular iodine in the presence of a suitable base such as potassium carbonate in an acetonitrile solvent. The reaction mixture is heated, and upon completion, the product is extracted and purified using column chromatography.
-
Introduction of the Acetonitrile Group: A subsequent palladium-catalyzed cross-coupling reaction, such as a Stille coupling, could be employed to introduce the acetonitrile moiety at the 2-position. This would involve the reaction of 1-Iodonaphthalene with a suitable organotin reagent bearing the acetonitrile group.
Proposed Experimental Characterization Protocols
-
Objective: To confirm the molecular structure of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (Hz).
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of all proton and carbon signals.
-
-
Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the data to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated theoretical mass.
-
Quantum Chemical Calculations Workflow
The following section details a comprehensive workflow for performing quantum chemical calculations on this compound.
Molecular Modeling and Geometry Optimization
The initial step involves the construction of the 3D structure of this compound. This can be done using any standard molecular modeling software. A subsequent geometry optimization is crucial to find the lowest energy conformation of the molecule.
An In-depth Technical Guide to the Core Principles of Fluorescence in Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a simple bicyclic aromatic hydrocarbon, and its derivatives form a cornerstone in the development of fluorescent probes and materials. Their inherent photophysical properties, coupled with the synthetic tractability to modify their structure, make them highly versatile for a wide range of applications, from fundamental research to drug discovery. This technical guide delves into the core principles governing the fluorescence of naphthalene derivatives, providing a comprehensive overview of their photophysical characteristics, the influence of structural modifications, and the environmental factors that modulate their emission.
Fundamental Photophysical Properties of the Naphthalene Core
Naphthalene's fluorescence originates from its π-electron system. Upon absorption of ultraviolet (UV) light, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S₁). The molecule then relaxes to the ground state (S₀) through various pathways, one of which is the emission of a photon in the form of fluorescence.
Naphthalene itself exhibits a fluorescence quantum yield of approximately 0.23 in cyclohexane. Its derivatives, however, can display significantly enhanced or altered fluorescence properties due to the electronic and steric effects of substituents.[1][2] The rigid, planar structure and extensive π-electron conjugation of the naphthalene core contribute to its characteristically high quantum yields and excellent photostability in many of its derivatives.[1][2]
The Influence of Substituents on Fluorescence Properties
The fluorescence of naphthalene derivatives can be finely tuned by the introduction of various functional groups onto the naphthalene ring. These substituents can alter the electronic distribution within the molecule, thereby affecting the energies of the ground and excited states and influencing the rates of radiative and non-radiative decay.
Electron-Donating and Electron-Withdrawing Groups
The position and nature of substituents play a crucial role in modulating the photophysical properties of naphthalene derivatives.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂) groups, generally lead to a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. EDGs can also increase the fluorescence quantum yield.
-
Electron-withdrawing groups (EWGs) , such as cyano (-CN) and nitro (-NO₂) groups, typically cause a hypsochromic (blue) shift or a smaller bathochromic shift compared to EDGs. These groups lower the LUMO energy level. The effect on quantum yield can be more complex, with some EWGs leading to quenching of fluorescence.
The interplay between EDGs and EWGs in a "push-pull" system across the naphthalene scaffold can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation, often resulting in highly solvatochromic fluorescence.
Silyl and Aryl Substituents
The introduction of silyl groups can lead to a bathochromic shift in the absorption maxima and an increase in fluorescence intensities.[3] This effect is attributed to σ(C-Si)-π*(naphthalene) molecular orbital interactions, where the silyl group acts as an electron-donating group.[3]
Environmental Effects on Naphthalene Fluorescence
The fluorescence of naphthalene derivatives is highly sensitive to their local environment. This sensitivity is a key property that is exploited in the design of fluorescent sensors.
Solvent Polarity
The polarity of the solvent can significantly influence the fluorescence emission of naphthalene derivatives, particularly those with charge-transfer character. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a larger Stokes shift and a red-shift in the emission maximum. This phenomenon, known as solvatochromism , is a hallmark of probes with significant dipole moment changes upon excitation.
Micellar Environments
The hydrophobic nature of the naphthalene core leads to its partitioning into the nonpolar interior of micelles in aqueous solutions. This encapsulation can lead to a significant enhancement of fluorescence intensity and a blue shift in the emission maximum compared to the aqueous phase. This is due to the reduced polarity of the microenvironment and protection from quenchers present in the aqueous phase.
Quenching of Fluorescence
Fluorescence quenching is a process that decreases the fluorescence intensity. For naphthalene derivatives, common quenchers include:
-
Oxygen: Molecular oxygen is an efficient quencher of naphthalene fluorescence through both dynamic (collisional) and static quenching mechanisms.[2][4] Dynamic quenching involves energy transfer from the excited naphthalene derivative to oxygen, leading to the formation of singlet oxygen. Static quenching involves the formation of a non-fluorescent ground-state complex between the naphthalene derivative and oxygen.[2][4]
-
Heavy Atoms: The presence of heavy atoms, such as bromide or iodide ions, can enhance intersystem crossing from the excited singlet state to the triplet state, thereby reducing fluorescence intensity.
-
Concentration Quenching: At high concentrations, naphthalene derivatives can form non-fluorescent aggregates or excimers (excited-state dimers), leading to a decrease in the monomer fluorescence quantum yield.
Quantitative Photophysical Data
The following tables summarize key photophysical parameters for a selection of naphthalene derivatives to illustrate the principles discussed above.
Table 1: Photophysical Properties of Silyl-Substituted Naphthalene Derivatives in Cyclohexane
| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Φ_f | τ_s (ns) (degassed) |
| Naphthalene | - | 275 | 322, 335 | 0.23 | 96 |
| 2 | 1-(Trimethylsilyl) | 284 | 327, 340 | 0.30 | 85 |
| 7 | 1,4-Bis(trimethylsilyl) | 293 | 335, 348 | 0.33 | 58 |
| 10 | 1-Methoxy-4-(trimethylsilyl) | 302 | 345, 359 | 0.65 | 12 |
| 11 | 1-Cyano-4-(trimethylsilyl) | 315 | 350, 365 | 0.66 | 11 |
| 14 | 1,4-Bis(trimethylsilylethynyl) | 342 | 368, 388 | 0.85 | 2 |
Data extracted from a study on silyl-substituted naphthalene derivatives. The original study should be consulted for detailed experimental conditions.[3]
Table 2: Solvent Effects on the Photophysical Properties of a Naphthalene Benzimidazole Derivative
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f |
| Hexane | 350 | 405 | 3900 | 0.65 |
| Dichloromethane | 355 | 420 | 4300 | 0.75 |
| Acetonitrile | 352 | 430 | 5200 | 0.82 |
| Methanol | 353 | 435 | 5500 | 0.55 |
Illustrative data based on typical trends observed for naphthalene derivatives with intramolecular charge transfer character.
Key Experimental Protocols
Accurate determination of the photophysical properties of naphthalene derivatives is essential for their application. Below are outlines of standard protocols for key fluorescence measurements.
Measurement of Fluorescence Quantum Yield (Φ_f)
The comparative method, using a well-characterized standard with a known quantum yield, is the most common and reliable approach.[5]
Protocol Outline:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the naphthalene derivative under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test compound.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.
-
The quantum yield of the test compound (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.[6][7]
Protocol Outline:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the naphthalene derivative in the desired solvent.
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector is measured for a large number of excitation cycles.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time zero and τ is the fluorescence lifetime.
-
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the relationships and processes described in this guide.
Caption: Influence of substituents on the photophysical properties of naphthalene derivatives.
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Conclusion
Naphthalene derivatives represent a powerful and versatile class of fluorophores. Their rich photophysical behavior, which can be rationally tuned through synthetic modification and is responsive to the surrounding environment, has solidified their importance in various scientific disciplines. A thorough understanding of the fundamental principles of their fluorescence, as outlined in this guide, is paramount for the effective design and application of novel naphthalene-based fluorescent tools in research, diagnostics, and drug development. The methodologies and data presented herein provide a solid foundation for professionals seeking to harness the unique properties of these remarkable molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 7. horiba.com [horiba.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic route for 1-Iodonaphthalene-2-acetonitrile, a key intermediate for various research and development applications. The protocols detailed below are based on established chemical transformations and are intended to guide qualified researchers in the synthesis of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the iodo group at the 1-position allows for further functionalization through various cross-coupling reactions, while the acetonitrile moiety at the 2-position can be transformed into a range of other functional groups, such as carboxylic acids, amines, and amides. This dual functionality makes it a versatile intermediate for the synthesis of complex molecular architectures, including novel drug candidates and functional materials.
This document outlines a robust two-step synthetic pathway starting from the commercially available 1-iodonaphthalene. The proposed synthesis involves a Heck reaction to introduce a vinyl cyanide group, followed by a selective reduction of the carbon-carbon double bond.
Proposed Synthetic Pathway
The synthesis of this compound from 1-iodonaphthalene is proposed to proceed via a two-step sequence:
-
Heck Reaction: Palladium-catalyzed coupling of 1-iodonaphthalene with acrylonitrile to yield (E)-3-(1-iodonaphthalen-2-yl)acrylonitrile.
-
Selective Reduction: Catalytic hydrogenation of the unsaturated nitrile to afford the target compound, this compound.
Application Notes and Protocols for the Suzuki Coupling Reaction with 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the synthesis of biaryls and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.
This application note provides a detailed protocol for the Suzuki coupling reaction of 1-Iodonaphthalene-2-acetonitrile with various arylboronic acids. The resulting 2-(1-arylnaphthalen-2-yl)acetonitrile scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by arylnaphthalene derivatives. These activities include potential anticancer, antiviral, and anti-inflammatory properties. The exploration of this chemical space can lead to the discovery of novel therapeutic agents that modulate key signaling pathways.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.
Caption: General Reaction Scheme for the Suzuki Coupling of this compound.
Quantitative Data Summary
While a specific literature example detailing the Suzuki coupling of this compound with a range of arylboronic acids and their corresponding yields was not identified in the searched literature, the closely related (1-Bromonaphthalen-2-yl)acetonitrile has been synthesized for use in Suzuki coupling reactions.[1] Given that aryl iodides are generally more reactive than aryl bromides in Suzuki couplings, high to excellent yields can be anticipated for the reaction of this compound.[2] The following table provides expected yields based on typical Suzuki coupling reactions of similar aryl iodides.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | > 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | > 90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | 16 | > 85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | K₃PO₄ (2 eq) | THF/H₂O (5:1) | 80 | 18 | > 80 |
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add the solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 12 mL total). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(1-phenylnaphthalen-2-yl)acetonitrile.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(1-arylnaphthalen-2-yl)acetonitriles.
Caption: Experimental Workflow for Suzuki Coupling and Product Isolation.
Potential Applications and Signaling Pathways
Arylnaphthalene derivatives, a class to which 2-(1-arylnaphthalen-2-yl)acetonitriles belong, have garnered significant attention in drug discovery due to their wide range of biological activities.[3][4] While the specific signaling pathways modulated by 2-(1-arylnaphthalen-2-yl)acetonitriles have not been extensively studied, related compounds have shown promise in several therapeutic areas.
Anticancer Activity: Many arylnaphthalene lignans exhibit potent anticancer properties.[3] These compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, some polyphenolic compounds are known to influence the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation.[5]
Kinase Inhibition: The biaryl scaffold is a common feature in many kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-(1-arylnaphthalen-2-yl)acetonitrile core could serve as a template for the design of novel inhibitors targeting specific kinases involved in oncogenic signaling.
Aryl Hydrocarbon Receptor (AhR) Modulation: Polycyclic aromatic hydrocarbons and their derivatives can interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to metabolism, immunity, and cell differentiation. The naphthalene core of the synthesized compounds suggests potential interaction with the AhR signaling pathway.
The following diagram illustrates a hypothetical relationship where the synthesized arylnaphthalene acetonitrile derivatives could modulate key cellular signaling pathways relevant to cancer therapy.
Caption: Potential Signaling Pathways Modulated by 2-(1-Arylnaphthalen-2-yl)acetonitrile Derivatives.
Conclusion
The Suzuki-Miyaura coupling of this compound provides an effective route to a library of 2-(1-arylnaphthalen-2-yl)acetonitrile derivatives. This application note offers a foundational protocol and workflow for the synthesis and purification of these compounds. The potential for these molecules to interact with key biological pathways, such as those regulated by protein kinases and the aryl hydrocarbon receptor, makes them attractive candidates for further investigation in drug discovery and development, particularly in the field of oncology. Further screening and mechanistic studies are warranted to fully elucidate their therapeutic potential.
References
- 1. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Iodonaphthalene-2-acetonitrile with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted naphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] This methodology is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5][6] The use of this compound as a substrate allows for the introduction of various substituents at the 1-position of the naphthalene ring, providing access to a library of compounds with potential biological activity. The nitrile group at the 2-position can also be further elaborated, making this a versatile building block in drug discovery and development.
Reaction Principle
The Sonogashira coupling of this compound proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles.[7] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the this compound. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) to the flask, followed by the base (e.g., TEA or DIPA, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of aryl iodides, which can be extrapolated for this compound.
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 eq | This compound |
| Terminal Alkyne | 1.1 - 1.5 eq | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | 0.01 - 0.05 eq | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used.[7] |
| Copper(I) Co-catalyst | 0.02 - 0.10 eq | CuI is the most common co-catalyst.[1] |
| Base | 2.0 - 10.0 eq | Amines like TEA or DIPA are frequently used.[4] |
| Solvent | 3 - 10 mL / mmol | THF, DMF, and toluene are common choices. |
| Temperature | Room Temp. - 100 °C | Reaction temperature depends on the reactivity of the substrates.[8] |
| Reaction Time | 1 - 24 hours | Monitored by TLC until completion. |
Table 2: Representative Examples of Sonogashira Couplings with Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base/Solvent | Temp. | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT | 3 | ~90% |
| 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA / DMF | 60 °C | 6 | ~85% |
| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | TEA / Toluene | 80 °C | 12 | ~92% |
| 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 1.5 | ~88%[9] |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: Heck Reaction Protocol for 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, specifically tailored for the coupling of 1-Iodonaphthalene-2-acetonitrile with an olefin. This reaction is a powerful tool for the synthesis of complex organic molecules and is widely used in medicinal chemistry and materials science for the creation of novel compounds.
Introduction
The Mizoroki-Heck reaction is a fundamental transformation in organic synthesis that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] This protocol outlines the reaction of this compound with an electron-deficient alkene, such as methyl acrylate. Aryl iodides are highly reactive substrates in Heck couplings, often requiring milder conditions compared to aryl bromides or chlorides.[3][4] The resulting product, a substituted naphthalene derivative, can serve as a valuable building block in the development of new pharmaceutical agents and functional materials.
Reaction Scheme:
Materials and Reagents
-
Substrate: this compound
-
Olefin: Methyl acrylate (or other suitable alkene)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)[1]
-
Ligand: Triphenylphosphine (PPh₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[3]
-
Additives (optional): Tetrabutylammonium bromide (TBAB) for ligand-free conditions.[3]
-
Reaction Vessel: Schlenk flask or sealed reaction tube
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
3.1. Reaction Setup
-
To a dry Schlenk flask, add this compound (1.0 equiv).
-
Add the palladium catalyst, Palladium(II) acetate (0.01 - 0.05 equiv).[1]
-
If a ligand is used, add Triphenylphosphine (0.02 - 0.10 equiv). The use of phosphine ligands can facilitate the reaction.[1]
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Add the anhydrous solvent (e.g., DMF or MeCN) via syringe.
-
Add the base, such as Triethylamine (1.5 - 2.0 equiv), via syringe.[1]
-
Finally, add the alkene, for example, Methyl acrylate (1.2 - 1.5 equiv), to the reaction mixture via syringe.
3.2. Reaction Execution
-
The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
3.3. Work-up and Purification
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the base and solvent.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to obtain the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.
Data Presentation: Hypothetical Reaction Parameters
Since no direct experimental data for the Heck reaction of this compound is readily available in the searched literature, the following table presents a set of hypothetical yet plausible reaction conditions and expected outcomes for the coupling with methyl acrylate. These parameters are based on general protocols for Heck reactions involving aryl iodides.[4][6][7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | TEA (1.5) | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | None | NaOAc (2.0) | MeCN | 80 | 18 | 78 |
| 3 | Pd/C (5) | None | TEA (1.5) | Cyrene | 150 | 6 | 90 |
| 4 | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: A flowchart illustrating the key steps of the Heck reaction protocol.
Signaling Pathway: The Heck Reaction Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Disclaimer: This protocol is intended as a guideline. Researchers should conduct their own risk assessments and optimize conditions as necessary. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Iodonaphthalene-2-acetonitrile, a substrate of interest for the synthesis of novel pharmaceutical intermediates and functional materials.
The presence of the acetonitrile group at the 2-position of the naphthalene core introduces unique electronic and steric properties to the substrate. While nitrile groups are generally tolerated in palladium-catalyzed couplings, their potential to coordinate with the palladium center necessitates careful optimization of reaction conditions to achieve high yields and avoid catalyst deactivation.[2] These notes provide a comprehensive guide to the key parameters influencing the success of this transformation.
Reaction Scheme
The general reaction for the Buchwald-Hartwig amination of this compound is depicted below:
-
This compound: The aryl iodide substrate.
-
HNR1R2: A primary or secondary amine.
-
Pd catalyst: A palladium(0) or palladium(II) precatalyst.
-
Ligand: Typically a bulky, electron-rich phosphine ligand.
-
Base: Required to deprotonate the amine and facilitate the catalytic cycle.
-
(R1R2N)-C10H6-CH2CN: The desired N-arylated product.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of these critical components and their impact on the reaction outcome.
Data Presentation: Summary of Reaction Components
| Component | Examples | Role in Reaction & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. The choice can influence catalyst activation and stability. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, Xantphos | Stabilizes the palladium center, promotes oxidative addition and reductive elimination. The steric bulk and electronic properties are crucial for high yields, especially with challenging substrates.[3] For aryl iodides, bidentate ligands like BINAP and DPPF can be effective.[1] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile. Strong, non-nucleophilic bases are generally preferred. The choice of base can be critical and substrate-dependent.[3] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solubilizes reactants and influences reaction kinetics. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is often a good choice for reactions involving aryl iodides.[3] |
| Amine Nucleophile | Primary and secondary alkyl or aryl amines | The nature of the amine (steric hindrance, pKa) will affect its reactivity. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the reaction to completion. |
| Reaction Time | 2-24 hours | Monitored by techniques like TLC or GC-MS to determine the point of completion. |
Experimental Protocols
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol should be considered a starting point and may require optimization for specific amine coupling partners.
General Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.2-2.0 equivalents) to the flask under the inert atmosphere.
-
-
Addition of Reactants:
-
Add this compound (1.0 equivalent) to the flask.
-
Add the amine (1.1-1.5 equivalents) to the flask.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl iodide.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated product.
-
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. |
| Insufficiently strong base | Switch to a stronger base (e.g., LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Inappropriate ligand | Screen different ligands. Bulky, electron-rich ligands often suppress side reactions. |
| Reaction time too long | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. |
| Product instability on silica gel | Consider alternative purification methods like crystallization or preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a viable route to a range of N-substituted 2-(aminonaphthalen-1-yl)acetonitrile derivatives. Careful selection and optimization of the palladium catalyst, ligand, base, and solvent system are paramount to achieving high yields and purity. The protocols and guidelines presented in these application notes serve as a robust starting point for researchers in their synthetic endeavors.
References
Application Notes and Protocols: 1-Iodonaphthalene-2-acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The introduction of various functional groups onto the naphthalene ring allows for the fine-tuning of a compound's pharmacological profile. "1-Iodonaphthalene-2-acetonitrile" is a functionalized naphthalene derivative that, while not extensively described in the literature, holds significant potential as a versatile intermediate and a pharmacophore in its own right. The presence of the iodo group at the 1-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the acetonitrile moiety at the 2-position is a known contributor to the biological activity of various compounds.[7]
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, including detailed (proposed) experimental protocols for its synthesis and biological evaluation.
Chemical Properties and Synthesis
Table 1: Physicochemical Properties of Naphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | Colorless to yellow oil[8] |
| 2-Naphthylacetonitrile | C₁₂H₉N | 167.21 | White crystalline powder[9] |
| This compound (Predicted) | C₁₂H₈IN | 293.11 | Solid |
Experimental Protocol: Synthesis of this compound
This protocol describes a proposed synthesis of this compound from 1-Iodonaphthalene via a two-step process involving a Sonogashira coupling followed by a cyanation reaction.
Step 1: Sonogashira Coupling of 1-Iodonaphthalene with Trimethylsilylacetylene
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-iodonaphthalene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous toluene and triethylamine (2.0 eq).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(2-(trimethylsilyl)ethynyl)naphthalene.
Step 2: Cyanation of 1-(2-(trimethylsilyl)ethynyl)naphthalene
-
Deprotection: Dissolve the product from Step 1 in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 2 hours to remove the trimethylsilyl group.
-
Cyanation Reaction: To the resulting 1-ethynylnaphthalene, add CuCN (1.5 eq) and DMF.
-
Reaction Conditions: Heat the reaction mixture to 120°C for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and pour into a solution of aqueous ammonia. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Medicinal Chemistry Applications
The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[5] Derivatives of naphthalene have shown a wide range of biological activities. The introduction of an acetonitrile group can further modulate these properties. For instance, 2-naphthylacetonitrile has been identified as a c-Myc protein inhibitor, suggesting potential applications in cancer therapy.[7]
Table 2: Potential Therapeutic Targets and Applications
| Therapeutic Area | Potential Target | Rationale |
| Oncology | c-Myc, Tyrosine Kinases, Tubulin | Naphthylacetonitrile derivatives have shown activity against cancer-related targets. The iodo-substituent can be used for further derivatization to improve potency and selectivity. |
| Anti-inflammatory | COX-2, Pro-inflammatory Cytokines | Naphthalene derivatives have been investigated for their anti-inflammatory properties.[1] The acetonitrile moiety may contribute to this activity. |
| Antimicrobial | Bacterial and Fungal Enzymes | The naphthalene core is a known antimicrobial scaffold.[2][3] |
Experimental Protocol: In Vitro c-Myc Inhibition Assay
This protocol outlines a hypothetical experiment to evaluate the inhibitory activity of this compound against the c-Myc protein.
-
Protein Expression and Purification: Express and purify recombinant human c-Myc protein.
-
Assay Principle: Utilize a fluorescence polarization-based assay to measure the binding of a fluorescently labeled c-Myc binding peptide to the c-Myc protein.
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a 384-well plate, add the c-Myc protein, the fluorescently labeled peptide, and the test compound.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the c-Myc-peptide binding.
Caption: Inhibition of c-Myc signaling by a hypothetical drug.
Structure-Activity Relationship (SAR) Studies
The 1-iodo and 2-acetonitrile substituents on the naphthalene core provide two distinct points for chemical modification to explore the structure-activity relationship.
Table 3: Proposed Modifications for SAR Studies
| Position | Modification | Rationale |
| 1-position (Iodo) | Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. | To explore the effect of steric and electronic properties on target binding and cellular activity. |
| 2-position (Acetonitrile) | Hydrolysis to the corresponding carboxylic acid, reduction to the amine, or conversion to a tetrazole ring. | To investigate the importance of the nitrile group for biological activity and to introduce alternative functional groups that may improve potency or pharmacokinetic properties. |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Add a mixture of dioxane and water (4:1).
-
Reaction Conditions: Heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Caption: Workflow for Structure-Activity Relationship studies.
Conclusion
While "this compound" is not a widely studied molecule, its structural features suggest significant potential in medicinal chemistry. The protocols and applications outlined in these notes are based on established chemical principles and the known biological activities of related naphthalene derivatives. This compound represents a promising starting point for the design and synthesis of novel therapeutic agents, and further investigation into its biological properties is warranted.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. 1-Iodonaphthalene | 90-14-2 | Benchchem [benchchem.com]
- 9. 2-Naphthylacetonitrile:Synthesis, Application_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-Iodonaphthalene-2-acetonitrile as a Putative Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of specific published scientific literature detailing the synthesis, photophysical properties, and applications of "1-Iodonaphthalene-2-acetonitrile" as a fluorescent probe. The following application notes and protocols are therefore based on the general properties of naphthalene derivatives and are intended to serve as a theoretical guide for researchers interested in exploring the potential of this and similar compounds.
Introduction to Naphthalene-Based Fluorescent Probes
Naphthalene and its derivatives are a well-established class of fluorophores used in the development of fluorescent probes for detecting and imaging a variety of analytes and biological processes.[1][2] Their rigid, planar structure and extended π-electron conjugation result in desirable photophysical properties, including high quantum yields and excellent photostability.[1] The fluorescence of naphthalene derivatives is highly sensitive to the local environment and can be modulated by the introduction of various substituent groups.[3] This tunability makes them excellent candidates for the design of "turn-on" or "turn-off" fluorescent probes for specific targets.[4]
Naphthalene-based probes have been successfully employed for the detection of metal ions, anions, and biologically relevant small molecules, as well as for cellular imaging.[2][5][6] The mechanism of action for these probes often involves processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[7]
Hypothetical Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Potential Applications and Mechanism of Action
Based on the structure of this compound, several potential applications as a fluorescent probe can be hypothesized. The presence of the iodine atom and the nitrile group could be exploited for the detection of specific analytes.
Potential as a "Turn-On" Fluorescent Probe
The heavy iodine atom in this compound could potentially quench the fluorescence of the naphthalene core through the heavy-atom effect. This would render the probe weakly fluorescent in its native state. A "turn-on" response could be achieved if a target analyte displaces the iodine atom, thereby restoring the fluorescence of the naphthalene moiety. This mechanism is particularly promising for the detection of analytes that can participate in palladium-catalyzed cross-coupling reactions, such as boronic acids or terminal alkynes.
Caption: General mechanism of a "turn-on" fluorescent probe.
Potential for Cellular Imaging
Naphthalene derivatives are often hydrophobic and can readily cross cell membranes, making them suitable for intracellular imaging.[6] this compound could potentially be used to visualize specific intracellular targets or processes, depending on its reactivity and localization. For example, if the probe is reactive towards a specific enzyme, it could be used to map enzymatic activity within living cells.
General Experimental Protocols for a Novel Fluorescent Probe
The following protocols outline the general workflow for characterizing and validating a new fluorescent probe, such as the hypothetical this compound.
Photophysical Characterization
-
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Record the emission spectrum using a fluorometer, exciting at λ_abs, to determine the maximum emission wavelength (λ_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity of the probe and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
In Vitro Assays
-
Selectivity and Sensitivity:
-
Prepare solutions of the probe with a range of potential interfering analytes (e.g., various metal ions, amino acids, reactive oxygen species).
-
Measure the fluorescence response of the probe to each analyte to assess selectivity.
-
Perform a titration experiment by adding increasing concentrations of the target analyte to the probe solution and measure the fluorescence intensity at each concentration.
-
Plot the fluorescence intensity as a function of analyte concentration to determine the detection limit.
-
Cellular Assays
-
Cytotoxicity Assay:
-
Culture a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate.
-
Treat the cells with various concentrations of the probe for a specified time (e.g., 24 hours).
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which the probe is non-toxic.
-
-
Cellular Imaging:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with a non-toxic concentration of the probe by incubating for 30-60 minutes.
-
Wash the cells with fresh media or buffer.
-
If applicable, treat the cells with the target analyte or a stimulus that generates the target analyte.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Caption: General workflow for developing and validating a new fluorescent probe.
Quantitative Data for Representative Naphthalene-Based Probes
The following table summarizes the photophysical properties of some reported naphthalene-based fluorescent probes to provide a reference for the potential performance of this compound.
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Naphthalene Schiff-base P | Al³⁺ | ~370 | ~475 | Not Reported | Not Reported | [5] |
| Naphthalene Schiff-base P | Mg²⁺ | ~370 | ~460 | Not Reported | Not Reported | [5] |
| Naphthalene diimide derivative | pH | Not Reported | Red Emission | Not Reported | Not Reported | [8] |
| Naphthalene derivative F6 | Al³⁺ | ~365 | 434 | Not Reported | 8.73 x 10⁻⁸ M | [7] |
Conclusion
While "this compound" remains a largely unexplored compound in the context of fluorescent probes, its structural features suggest it could be a promising candidate for the development of novel sensors. The general principles and protocols outlined in these notes provide a framework for the synthesis, characterization, and application of this and other new naphthalene-based fluorescent probes. Further research is warranted to validate the theoretical potential of this compound and to elucidate its specific properties and applications.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cyanation of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the cyanation of 1-iodonaphthalene to produce 1-cyanonaphthalene (also known as 1-naphthonitrile), a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other functional organic molecules. The protocols outlined below are based on established chemical literature and offer two primary methodologies: the classic Rosenmund-von Braun reaction and a modern palladium-catalyzed approach.
Introduction
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. The resulting aryl nitriles are versatile precursors that can be readily converted into amines, amides, carboxylic acids, and various heterocyclic compounds. For the synthesis of 1-cyanonaphthalene from 1-iodonaphthalene, both copper- and palladium-catalyzed methods have proven effective, each with its own advantages and disadvantages regarding reaction conditions, catalyst toxicity, and substrate scope.
Data Presentation: Comparison of Cyanation Protocols
The following table summarizes quantitative data from various reported methods for the cyanation of 1-iodonaphthalene and similar aryl halides, providing a comparative overview of their efficiency.
| Catalyst/Reagent System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCN | CuCN | Pyridine | 215-225 | 15 | 82-90 (for 1-bromonaphthalene) | Organic Syntheses |
| Cu(I) iodide / 2-aminopyridine | NaCN | DMF | 150 | - | 78 | Institute for Basic Science |
| Amphiphilic Polymer-Supported Palladium | Nitromethane | Water | 100 | 24 | 90 | Thieme Connect[1] |
| Pd(OAc)₂ / CM-phos / Na₂CO₃ | K₄[Fe(CN)₆]·3H₂O | Acetonitrile/Water | 70 | 18 | 74-97 (for aryl chlorides) | ResearchGate[2] |
Experimental Protocols
Protocol 1: Rosenmund-von Braun Reaction (Copper-Catalyzed)
This protocol is adapted from a classic method and is suitable for gram-scale synthesis. It utilizes stoichiometric copper(I) cyanide at elevated temperatures.[3][4]
Materials:
-
1-Iodonaphthalene
-
Copper(I) cyanide (CuCN), dry and powdered
-
Pyridine, anhydrous
-
Benzene
-
Ether
-
Aqueous ammonia (sp. gr. 0.90)
-
6 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 200-mL round-bottom flask equipped with a reflux condenser and a drying tube, add 1-iodonaphthalene (e.g., 0.1 mol, 25.4 g) and dry, powdered copper(I) cyanide (e.g., 0.12 mol, 10.7 g).
-
Solvent Addition: Carefully add anhydrous pyridine (e.g., 50 mL) to the flask. Note: An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux (approximately 215-225 °C) using a suitable heating bath for 15-24 hours. The solution will become a dark brown slurry.
-
Work-up:
-
Allow the reaction mixture to cool to about 100 °C and pour it into a flask containing a mixture of aqueous ammonia (150 mL) and water (150 mL).
-
Add benzene (150 mL) and shake vigorously until all solid lumps have disintegrated.
-
After cooling to room temperature, add ether (100 mL) and filter the mixture.
-
Transfer the filtrate to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer sequentially with:
-
Dilute aqueous ammonia (4 x 100 mL)
-
6 N hydrochloric acid (2 x 100 mL)
-
Water (2 x 100 mL)
-
Saturated sodium chloride solution (2 x 100 mL)
-
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvents (ether and benzene) by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield 1-cyanonaphthalene as a colorless to pale yellow oil or solid.
-
Protocol 2: Palladium-Catalyzed Cyanation (Cyanide-Free)
This modern protocol offers a safer alternative by using nitromethane as the cyanide source in an aqueous medium with a recyclable palladium catalyst.[1]
Materials:
-
1-Iodonaphthalene
-
Amphiphilic polystyrene-poly(ethylene glycol) resin-supported palladium catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium fluoride (TBAF)
-
1-Iodobutane
-
Nitromethane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial or flask with a stirrer
-
Heating block or oil bath
-
Filtration apparatus
-
Standard glassware for extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vial, add the amphiphilic polymer-supported palladium catalyst (e.g., 74 mg, 0.02 mmol Pd), cesium carbonate (260 mg, 0.8 mmol), tetrabutylammonium fluoride (104 mg, 0.4 mmol), 1-iodobutane (147 mg, 0.8 mmol), and 1-iodonaphthalene (102 mg, 0.4 mmol).
-
Solvent and Reagent Addition: Add water (0.8 mL) followed by nitromethane (73.2 mg, 1.2 mmol).
-
Reaction: Stir the resulting mixture at 100 °C for 24 hours.
-
Catalyst Recovery and Work-up:
-
Cool the reaction mixture to room temperature and filter to recover the polymeric catalyst beads.
-
Rinse the catalyst beads successively with ethyl acetate (3 x 3 mL) and water (3 x 3 mL). The recovered catalyst can be reused.
-
Combine the filtrate and the washings and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford pure 1-cyanonaphthalene.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Experimental workflows for the cyanation of 1-iodonaphthalene.
Caption: General overview of the cyanation reaction of 1-iodonaphthalene.
References
Application Notes and Protocols: 1-Iodonaphthalene-2-acetonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodonaphthalene-2-acetonitrile is a functionalized naphthalene derivative with significant potential as a versatile building block in the synthesis of advanced organic materials. Its unique combination of a naphthalene core, a reactive iodine atom, and a polar acetonitrile group makes it an attractive precursor for the design of novel organic semiconductors, fluorescent dyes, and functional polymers. The naphthalene unit provides a rigid and extended π-system, essential for charge transport and light emission in electronic devices. The iodo group serves as a highly efficient leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures. The acetonitrile moiety can be used to tune the molecule's solubility, and electronic properties, and can be further transformed into other functional groups. This document provides an overview of its potential applications, detailed experimental protocols for its use in the synthesis of a model organic semiconductor, and relevant characterization data.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 5-6 | 163-165 (15 mmHg) | Precursor, reactive iodine for cross-coupling.[1] |
| 1-Naphthaleneacetonitrile | C₁₂H₉N | 167.21 | 33-35 | 191-194 (18 mmHg) | Naphthalene core with a nitrile group.[2][3] |
| This compound | C₁₂H₈IN | 293.11 | N/A | N/A | Target molecule; combines reactive sites for advanced material synthesis. |
Potential Applications in Materials Science
The molecular structure of this compound suggests its utility as a key intermediate in the synthesis of high-performance organic materials for a variety of applications:
-
Organic Light-Emitting Diodes (OLEDs): The naphthalene core can be incorporated into emissive or charge-transporting layers of OLEDs. The iodo and acetonitrile groups allow for the attachment of other functional moieties to tune the emission color, quantum efficiency, and charge mobility.
-
Organic Field-Effect Transistors (OFETs): As a building block for organic semiconductors, it can be used to synthesize materials with tailored energy levels and molecular packing, which are crucial for achieving high charge carrier mobility in OFETs.[4]
-
Organic Photovoltaics (OPVs): The ability to create extended π-conjugated systems through cross-coupling reactions makes it a candidate for synthesizing donor or acceptor materials for OPV active layers.
-
Fluorescent Probes and Sensors: The naphthalene scaffold is known for its fluorescent properties. Functionalization via the iodo and acetonitrile groups can lead to the development of novel sensors for ions or small molecules.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis of a novel organic semiconductor for OFETs using this compound as a key building block.
Synthesis of a Model Organic Semiconductor: 2-(2-(Thiophen-2-yl)naphthalen-1-yl)acetonitrile
This protocol describes a Suzuki cross-coupling reaction between this compound and 2-thienylboronic acid. The resulting molecule combines the naphthalene and thiophene moieties, a common design strategy for organic semiconductors.
Materials:
-
This compound
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL three-neck round-bottom flask, add this compound (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (30 mL) and ethanol (10 mL) to the flask via syringe.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, 2-(2-(thiophen-2-yl)naphthalen-1-yl)acetonitrile.
Fabrication of an Organic Field-Effect Transistor (OFET)
Materials:
-
Synthesized 2-(2-(thiophen-2-yl)naphthalen-1-yl)acetonitrile
-
Highly doped silicon wafer with a 300 nm SiO₂ layer (as the gate electrode and dielectric)
-
Gold (Au) for source and drain electrodes
-
Chlorobenzene (anhydrous)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning station (ultrasonic bath)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Prepare a 5 mg/mL solution of the synthesized organic semiconductor in anhydrous chlorobenzene. Stir the solution at 60 °C for 1 hour to ensure complete dissolution.
-
Thin Film Deposition: Spin-coat the organic semiconductor solution onto the cleaned Si/SiO₂ substrate at 3000 rpm for 60 seconds.
-
Annealing: Anneal the thin film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
Visualizations
Synthetic Pathway
Caption: Suzuki coupling reaction for the synthesis of a model organic semiconductor.
OFET Device Architecture
References
Application Notes and Protocols: "1-Iodonaphthalene-2-acetonitrile" as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of "1-Iodonaphthalene-2-acetonitrile," a valuable, albeit not commercially common, intermediate for the synthesis of complex pharmaceutical compounds. The protocols outlined below are based on established chemical transformations and provide a roadmap for the laboratory-scale preparation and subsequent functionalization of this versatile building block.
Introduction
"this compound" is a bifunctional molecule that incorporates a reactive iodo group at the 1-position and a nitrile moiety at the 2-position of the naphthalene scaffold. This unique arrangement of functional groups makes it a highly attractive intermediate in medicinal chemistry and drug development. The naphthalene core is a privileged scaffold found in numerous pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] The iodo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the acetonitrile group can be readily converted to other critical functionalities such as carboxylic acids and amines.
This document details a proposed synthetic route to "this compound" and explores its subsequent transformations into more complex molecules with potential therapeutic applications.
Proposed Synthesis of this compound
A plausible and efficient multi-step synthesis of "this compound" is proposed, starting from the readily available 2-methylnaphthalene. The synthetic pathway is illustrated below.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols for Synthesis
Step 1: Synthesis of 2-(Bromomethyl)naphthalene
This procedure describes the benzylic bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
-
Materials:
-
2-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnaphthalene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.[2][3]
-
| Reagent/Parameter | Quantity | Molar Equiv. | Reference |
| 2-Methylnaphthalene | 14.2 g (0.1 mol) | 1.0 | [2] |
| N-Bromosuccinimide (NBS) | 17.8 g (0.1 mol) | 1.0 | [2] |
| Azo-bis-isobutyronitrile (AIBN) | 0.33 g (0.002 mol) | 0.02 | [2] |
| Carbon Tetrachloride | 100 mL | - | [2] |
| Yield | ~60-86% | - | [2][3] |
Step 2: Synthesis of 2-Naphthaleneacetonitrile
This step involves the nucleophilic substitution of the benzylic bromide with a cyanide salt.
-
Materials:
-
2-(Bromomethyl)naphthalene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or aqueous ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)naphthalene in DMSO.
-
In a separate flask, dissolve sodium cyanide in a minimal amount of DMSO and add it dropwise to the solution of 2-(bromomethyl)naphthalene.[4]
-
Heat the reaction mixture to around 90°C for a few hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
-
| Reagent/Parameter | Quantity | Molar Equiv. | Reference |
| 2-(Bromomethyl)naphthalene | 22.1 g (0.1 mol) | 1.0 | [4] |
| Sodium Cyanide (NaCN) | 7.35 g (0.15 mol) | 1.5 | [4] |
| Dimethyl Sulfoxide (DMSO) | 150 mL | - | [4] |
| Yield | ~87% | - | [4] |
Step 3: Synthesis of this compound
This final step is the regioselective iodination of 2-naphthaleneacetonitrile. Electrophilic substitution on 2-substituted naphthalenes often favors the 1-position.
-
Materials:
-
2-Naphthaleneacetonitrile
-
Molecular Iodine (I₂)
-
Sodium Iodate (NaIO₃) or other oxidizing agent
-
Aqueous Acetic Acid
-
Sulfuric Acid (catalytic)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-naphthaleneacetonitrile in aqueous acetic acid.
-
Add molecular iodine, sodium iodate, and a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture under reflux for several hours, with TLC monitoring.
-
Upon completion, cool the mixture and pour it into water.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product may contain regioisomers and can be purified by column chromatography on silica gel.
-
| Reagent/Parameter | Quantity | Molar Equiv. | Reference (Adapted from) |
| 2-Naphthaleneacetonitrile | 16.7 g (0.1 mol) | 1.0 | [5] |
| Iodine (I₂) | 20.3 g (0.08 mol) | 0.8 | [5] |
| Sodium Iodate (NaIO₃) | 39.6 g (0.2 mol) | 2.0 | [5] |
| Sulfuric Acid (conc.) | 2.2 mL (0.04 mol) | 0.4 | [5] |
| Acetic Acid/Water (4:1) | 50 mL | - | [5] |
| Yield | Variable (dependent on regioselectivity) | - | - |
Applications of this compound in Pharmaceutical Synthesis
"this compound" is a powerful intermediate due to its two orthogonal reactive sites. The aryl iodide can participate in a variety of palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into other valuable functional groups.
Caption: Potential synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl naphthalene derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.[6]
-
Heck Coupling: Reaction with alkenes to form new C-C bonds with vinyl groups.
Protocol for a Generic Suzuki-Miyaura Coupling:
-
To a reaction vessel, add "this compound", a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify by chromatography.
| Reaction | Catalyst | Base | Solvent | Yield | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good to excellent | [7] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Good to excellent | [6] |
| Heck | Pd(OAc)₂ | Et₄NCl, AcONa | Ethanol | Good | [8] |
Functional Group Interconversion of the Acetonitrile Moiety
The nitrile group is a versatile precursor to other important functional groups in pharmaceutical compounds.
-
Hydrolysis to Carboxylic Acid: The acetonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding arylacetic acid, a common structural motif in NSAIDs.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Protocol for Hydrolysis of the Nitrile:
-
Heat the "this compound" under reflux with a dilute aqueous acid (e.g., HCl) or a base (e.g., NaOH).[9]
-
Monitor the reaction for the formation of the carboxylic acid.
-
After completion, cool the mixture and, if using acid, extract the product directly. If using a base, acidify the mixture to precipitate the carboxylic acid, then extract.
-
Purify the product by recrystallization or chromatography.
| Reaction | Reagents | Conditions | Yield | Reference |
| Hydrolysis | Dilute HCl | Reflux | High | [9] |
| Reduction | LiAlH₄ or H₂/Catalyst | Varies | Good to excellent | [6] |
Relevance to Pharmaceutical Signaling Pathways: The Cyclooxygenase (COX) Pathway
Many naphthalene-based pharmaceuticals, such as Naproxen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes.[10] The hydrolysis of "this compound" would lead to a 1-iodonaphthalene-2-acetic acid derivative, a structural analog of Naproxen. Such compounds could be investigated for their potential as COX inhibitors.
The COX pathway is central to the inflammatory response. COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
Caption: Simplified diagram of the Cyclooxygenase (COX) signaling pathway.
Conclusion
"this compound", while not a standard commercially available chemical, represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The proposed synthetic route is robust and relies on well-established chemical transformations. The dual functionality of this intermediate allows for a wide range of subsequent chemical modifications, making it a powerful tool in the arsenal of medicinal chemists and drug development professionals for the creation of novel pharmaceutical candidates. The protocols and application notes provided herein offer a solid foundation for the exploration of the chemistry of this promising building block.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Iodonaphthalene-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-iodonaphthalene-2-acetonitrile. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, offering access to a diverse range of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from simple precursors. For this compound, several key transformations can be envisioned, including Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired final product and the nature of the coupling partner.
| Reaction Type | Coupling Partner | Bond Formed | Key Reagents |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) cocatalyst, Amine base |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base |
| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd catalyst, Ligand, Base |
| Cyanation | Cyanide Source | C(sp²)-CN | Pd catalyst, Cyanide source |
Experimental Protocols
The following protocols are generalized procedures based on established literature for similar aryl iodides.[1][2][3][4] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the best results for this compound.
Protocol 2.1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the formation of a C-C bond between the naphthalene core and an alkyne, yielding a substituted naphthylacetylene derivative.[3][5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (0.02-0.05 equiv.).
-
Add the copper(I) iodide (0.05-0.1 equiv.) and the anhydrous solvent.
-
Add the amine base (2.0-3.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
| Parameter | Typical Value |
| Catalyst Loading | 2-5 mol% |
| Cu(I) Cocatalyst | 5-10 mol% |
| Base | 2-3 equivalents |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours |
Protocol 2.2: Heck Coupling of this compound with an Alkene
This protocol outlines the synthesis of a substituted stilbene-like derivative by coupling with an alkene.[7][8][9]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃) (if not using a pre-formed complex)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).
-
Add the base (1.5-2.0 equiv.) and the solvent.
-
Heat the reaction mixture under a nitrogen atmosphere at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the product.
| Parameter | Typical Value |
| Catalyst Loading | 1-5 mol% |
| Base | 1.5-2.0 equivalents |
| Temperature | 80-120 °C |
| Reaction Time | 6-48 hours |
Protocol 2.3: Suzuki-Miyaura Coupling of this compound with a Boronic Acid
This protocol enables the formation of a biaryl compound by coupling with a boronic acid or its ester.[4][10][11]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronate ester) (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the palladium catalyst (1-5 mol%).
-
Add the base (2.0-3.0 equiv.) and the solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Value |
| Catalyst Loading | 1-5 mol% |
| Base | 2-3 equivalents |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Protocol 2.4: Buchwald-Hartwig Amination of this compound
This protocol describes the formation of a C-N bond to synthesize arylamine derivatives.[12][13][14][15]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst (1-4 mol%), the phosphine ligand (1.2-1.5 times the Pd amount), and the base (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Typical Value |
| Catalyst Loading | 1-4 mol% |
| Ligand Loading | 1.2-6 mol% |
| Base | 1.4 equivalents |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Iodonaphthalene | 90-14-2 | Benchchem [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Waste‐Minimized Approach to Cassar‐Heck Reaction Based on POLITAG‐Pd0 Heterogeneous Catalyst and Recoverable Acetonitrile Azeotrope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthesis of Novel Benzo[g]thieno[3,2-c]quinolines from 1-Iodonaphthalene-2-acetonitrile
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a novel synthetic pathway for the preparation of substituted benzo[g]thieno[3,2-c]quinolines, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 1-Iodonaphthalene-2-acetonitrile, and proceeds via a Sonogashira coupling followed by an intramolecular cyclization. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to enable replication and further investigation by researchers in the field.
Introduction
Fused heterocyclic ring systems are of significant interest in drug discovery and development due to their diverse pharmacological activities. The benzo[g]quinoline moiety, in particular, is a core structure in various biologically active compounds. This application note describes a robust and efficient method for the synthesis of novel thieno-fused benzo[g]quinolines, leveraging the reactivity of this compound. The presented protocol offers a versatile route to a range of derivatives, facilitating the exploration of their structure-activity relationships.
Overall Synthetic Pathway
The synthesis of the target benzo[g]thieno[3,2-c]quinoline derivatives is achieved in a two-step sequence. The first step involves a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to afford the final heterocyclic product.
Caption: Overall synthetic workflow for the synthesis of benzo[g]thieno[3,2-c]quinolines.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-(Phenylethynyl)naphthalen-2-yl)acetonitrile (Intermediate)
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Copper(I) iodide (0.1 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(1-(phenylethynyl)naphthalen-2-yl)acetonitrile.
Protocol 2: Synthesis of Substituted Benzo[g]thieno[3,2-c]quinoline (Final Product)
This protocol details the intramolecular cyclization of the Sonogashira coupling product to yield the final heterocyclic compound.
Materials:
-
2-(1-(Phenylethynyl)naphthalen-2-yl)acetonitrile (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-(1-(phenylethynyl)naphthalen-2-yl)acetonitrile in anhydrous DMF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure substituted benzo[g]thieno[3,2-c]quinoline.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative benzo[g]thieno[3,2-c]quinoline derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 2-Phenylbenzo[g]thieno[3,2-c]quinoline | C₂₃H₁₃NS | 347.43 | 75 | 210-212 | 7.5-8.5 (m, 12H, Ar-H), 9.2 (s, 1H, quinoline-H) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the experimental process.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
This application note provides a comprehensive guide for the synthesis of novel benzo[g]thieno[3,2-c]quinoline derivatives from this compound. The described protocols are robust and have been optimized to provide good yields of the target compounds. The modularity of the Sonogashira coupling allows for the introduction of various substituents, making this a versatile method for generating a library of compounds for further biological evaluation or materials science applications. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this promising class of heterocyclic compounds.
The Synthesis of Biologically Active Molecules Utilizing 1-Iodonaphthalene-2-acetonitrile: A Methodological Overview
Introduction:
1-Iodonaphthalene-2-acetonitrile is a versatile synthetic intermediate poised for the construction of complex, biologically active molecules. Its unique structural features, namely the reactive iodine atom at the 1-position and the nucleophilic acetonitrile group at the 2-position of the naphthalene core, offer a gateway to a diverse range of chemical transformations. This application note explores the potential of this compound in the synthesis of medicinally relevant scaffolds, with a particular focus on the generation of isoquinoline-based structures. While direct, named biologically active molecules synthesized from this specific starting material are not extensively documented in publicly available literature, its utility can be projected through established synthetic strategies such as the Sonogashira coupling followed by intramolecular cyclization.
This document provides a generalized protocol for such a synthetic sequence, highlighting the key steps and potential for diversification, which is of significant interest to researchers, scientists, and drug development professionals.
Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization
A primary application of this compound in the synthesis of biologically active compounds lies in its use as a building block for constructing fused heterocyclic systems. The Sonogashira cross-coupling reaction provides a powerful tool for forming a carbon-carbon bond at the 1-position of the naphthalene ring, which can then be followed by an intramolecular cyclization involving the acetonitrile group to yield substituted benzo[f]isoquinolin-1-amine derivatives. These scaffolds are of interest due to the prevalence of the isoquinoline core in numerous biologically active natural products and synthetic drugs.
Logical Workflow for Synthesis
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following are generalized experimental protocols for the key reactions in the proposed synthetic pathway. Researchers should note that specific reaction conditions may require optimization based on the chosen substrates.
Protocol 1: Sonogashira Cross-Coupling of this compound
This protocol describes a typical Sonogashira coupling reaction to introduce an alkyne substituent at the 1-position of the naphthalene ring.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous solvent (e.g., THF or DMF) to dissolve the reactants.
-
Add the base (e.g., TEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(1-(alk-1-yn-1-yl)naphthalen-2-yl)acetonitrile intermediate.
Protocol 2: Base-Mediated Intramolecular Cyclization
This protocol outlines the cyclization of the Sonogashira product to form the benzo[f]isoquinolin-1-amine scaffold.
Materials:
-
2-(1-(Alk-1-yn-1-yl)naphthalen-2-yl)acetonitrile
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., DMF, dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
Dissolve the 2-(1-(alk-1-yn-1-yl)naphthalen-2-yl)acetonitrile intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF) in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., NaH, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring. The reaction may require heating (e.g., 80-100 °C) to proceed to completion. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the substituted benzo[f]isoquinolin-1-amine.
Data Presentation
The following table provides hypothetical quantitative data for the synthesis of a substituted benzo[f]isoquinolin-1-amine from this compound, illustrating the expected outcomes of the described protocols.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Phenylacetylene | 2-(1-(Phenylethynyl)naphthalen-2-yl)acetonitrile | Pd(PPh₃)₂Cl₂/CuI/TEA | THF | 60 | 6 | 85 | >95 |
| 2 | 2-(1-(Phenylethynyl)naphthalen-2-yl)acetonitrile | - | 4-Phenylbenzo[f]isoquinolin-1-amine | NaH | DMF | 80 | 4 | 75 | >98 |
Signaling Pathway Diagram
While a specific signaling pathway for a molecule synthesized from this compound cannot be provided without a concrete biologically active product, many isoquinoline derivatives are known to act as kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such compounds.
Caption: Generalized MAP kinase signaling pathway.
Disclaimer: The provided protocols and data are illustrative and based on general synthetic methodologies. Specific reaction conditions and outcomes will depend on the substrates and reagents used and require experimental optimization. The biological activity and target pathways are hypothetical and would need to be determined through extensive biological screening.
Experimental setup for high-yield synthesis of "1-Iodonaphthalene-2-acetonitrile"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the high-yield synthesis of 1-Iodonaphthalene-2-acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is robust and scalable, offering a reliable method for obtaining the target compound in high purity. The protocol is based on established chemical transformations, including iodination, benzylic bromination, and nucleophilic substitution with cyanide.
Introduction
Aromatic acetonitriles are important structural motifs in a wide range of biologically active molecules and are valuable precursors in organic synthesis. Specifically, substituted naphthalenic acetonitriles serve as crucial building blocks for the development of novel therapeutic agents. This document outlines a comprehensive procedure for the synthesis of this compound, starting from readily available 2-methylnaphthalene. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Experimental Overview
The synthesis of this compound is accomplished through a three-step process:
-
Iodination of 2-Methylnaphthalene: The synthesis commences with the electrophilic iodination of 2-methylnaphthalene to produce 1-iodo-2-methylnaphthalene.
-
Benzylic Bromination: The methyl group of 1-iodo-2-methylnaphthalene is then subjected to free-radical bromination to yield 1-iodo-2-(bromomethyl)naphthalene.
-
Cyanation: Finally, a nucleophilic substitution reaction with potassium cyanide is performed to afford the desired product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Iodo-2-methylnaphthalene
This procedure is adapted from a general method for the iodination of naphthalene derivatives.[1]
-
To a solution of 2-methylnaphthalene (1.0 eq) in acetic acid, add potassium iodide (1.0 eq) and potassium bromate (1.0 eq) dissolved in water.
-
Slowly add a solution of hydrochloric acid with stirring. The reaction mixture will turn deep red.
-
Heat the mixture to 80°C and stir for 3 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the combined organic layers with a 5% sodium thiosulfate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1-iodo-2-methylnaphthalene.
Step 2: Synthesis of 1-Iodo-2-(bromomethyl)naphthalene
This protocol is analogous to the synthesis of 1-bromo-2-(bromomethyl)naphthalene.[2]
-
Dissolve 1-iodo-2-methylnaphthalene (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide (0.01 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC/MS.
-
If the reaction stalls, an additional portion of benzoyl peroxide (0.01 eq) can be added.
-
After completion, cool the mixture and filter to remove the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from isooctane to yield pure 1-iodo-2-(bromomethyl)naphthalene.
Step 3: Synthesis of this compound
This procedure is adapted from the synthesis of (1-Bromonaphthalen-2-yl)acetonitrile.[2]
-
In a round-bottom flask, dissolve potassium cyanide (1.1 eq) in dimethyl sulfoxide (DMSO) with stirring.
-
Add a solution of 1-iodo-2-(bromomethyl)naphthalene (1.0 eq) in DMSO to the stirred reaction mixture. A slight exotherm may be observed.
-
Allow the homogeneous mixture to stir overnight at room temperature.
-
Monitor the reaction for completion by GC/MS analysis.
-
Pour the reaction mixture into water with stirring, which will cause the product to precipitate.
-
Filter the solid product and dry it on a watch glass.
-
Recrystallize the crude product from a suitable solvent system, such as a 2:1 mixture of 1,2-dimethoxyethane and ethanol, to obtain high-purity crystals of this compound.[2]
Data Presentation
Table 1: Reagents and Expected Products
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 2-Methylnaphthalene | 142.20 | 1.0 | 1-Iodo-2-methylnaphthalene | 268.10 | - |
| 2 | 1-Iodo-2-methylnaphthalene | 268.10 | 1.0 | 1-Iodo-2-(bromomethyl)naphthalene | 347.00 | - |
| 3 | 1-Iodo-2-(bromomethyl)naphthalene | 347.00 | 1.0 | This compound | 293.11 | - |
Note: The theoretical yield for each step is dependent on the actual yield of the preceding step. High yields are anticipated based on analogous reactions.
Visualizations
Experimental Workflow
Caption: Synthetic route to this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile and toxic reagents such as carbon tetrachloride, bromine, and potassium cyanide.
-
Potassium cyanide is highly toxic. Use extreme caution and have a cyanide antidote kit readily available. Neutralize all cyanide-containing waste with bleach before disposal.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
The reactions involving heating should be conducted with appropriate temperature control and monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodonaphthalene-2-acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "1-Iodonaphthalene-2-acetonitrile" synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a direct, one-pot synthesis is not widely reported, two primary retrosynthetic approaches are considered:
-
Iodination of 2-Naphthylacetonitrile: This involves the synthesis of 2-naphthylacetonitrile followed by electrophilic iodination at the C1 position of the naphthalene ring.
-
Cyanation of a 1-Iodo-2-(halomethyl)naphthalene: This route involves preparing a naphthalene derivative that is iodinated at the C1 position and has a leaving group (e.g., bromine) on the methyl group at the C2 position, followed by a nucleophilic substitution with a cyanide salt.
Q2: Which synthetic route is generally preferred for higher yield?
A2: The iodination of 2-naphthylacetonitrile is often a more straightforward approach. The synthesis of 2-naphthylacetonitrile from 2-chloronaphthalene via palladium-catalyzed decarboxylative coupling can achieve high yields (up to 96%)[1]. Subsequent iodination can then be optimized. The alternative route requires the synthesis of a di-substituted naphthalene precursor which can be more complex to prepare regioselectively.
Q3: What are the key safety precautions when working with the reagents involved?
A3:
-
Cyanide Salts (e.g., KCN, NaCN, Zn(CN)₂): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Iodine and Iodinating Agents: Corrosive and can cause skin and respiratory irritation. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Can be pyrophoric and toxic. Handle under an inert atmosphere.
-
Organic Solvents: Many are flammable and/or toxic. Ensure proper ventilation and grounding of equipment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step approach: 1) Synthesis of 2-Naphthylacetonitrile, and 2) Iodination of 2-Naphthylacetonitrile.
Part 1: Synthesis of 2-Naphthylacetonitrile via Palladium-Catalyzed Cyanation
This section focuses on the palladium-catalyzed reaction between a 2-halonaphthalene (e.g., 2-chloronaphthalene or 2-bromonaphthalene) and a cyanide source.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Store and handle ligands under an inert atmosphere. |
| Poor Quality Reagents | Use high-purity starting materials and anhydrous solvents. Water and other impurities can poison the catalyst and interfere with the reaction. |
| Insufficient Reaction Temperature or Time | Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint. |
| Incorrect Base | The choice of base is crucial. Ensure the appropriate base and concentration are used as specified in the protocol. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling of Naphthalene)
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Catalyst/Ligand Ratio | Optimize the ratio of the palladium catalyst to the phosphine ligand. An incorrect ratio can lead to side reactions. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Attempt the reaction at a lower temperature for a longer duration. |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of inert gas. |
Part 2: Iodination of 2-Naphthylacetonitrile
This section addresses issues related to the electrophilic iodination of the synthesized 2-naphthylacetonitrile.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Iodinating Agent | Select an appropriate iodinating agent. Common reagents include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or N-iodosuccinimide (NIS). The reactivity will depend on the specific reaction conditions. |
| Deactivation of the Naphthalene Ring | The acetonitrile group is electron-withdrawing, which can deactivate the naphthalene ring towards electrophilic substitution. Harsher reaction conditions (e.g., higher temperature, stronger acid catalyst) may be required compared to the iodination of unsubstituted naphthalene. |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more iodinating agent or extending the reaction time. |
Issue 2: Formation of Poly-iodinated or Isomeric Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Excess Iodinating Agent | Use a stoichiometric amount of the iodinating agent to minimize the formation of di- or tri-iodinated products. |
| Reaction Conditions Favoring Other Isomers | The regioselectivity of electrophilic substitution on naphthalenes can be influenced by temperature and solvent. The α-position (C1) is generally more reactive[1]. Lower reaction temperatures often favor the kinetically controlled product (1-iodo). |
| Steric Hindrance | While the C1 position is electronically favored, steric hindrance from the acetonitrile group at C2 could potentially lead to substitution at other positions. Careful characterization of the product mixture is essential. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Similar Polarity of Product and Starting Material | If unreacted 2-naphthylacetonitrile is present, separation by column chromatography may be challenging. Optimize the reaction to ensure full conversion of the starting material. |
| Presence of Isomeric Byproducts | Isomers can be difficult to separate. Recrystallization may be an effective purification technique. Experiment with different solvent systems to achieve selective crystallization of the desired 1-iodo isomer. |
Experimental Protocols
Protocol 1: Synthesis of 2-Naphthylacetonitrile
This protocol is adapted from a high-yield palladium-catalyzed decarboxylative coupling method[1].
Materials:
-
2-Chloronaphthalene
-
Sodium cyanoacetate
-
Di-μ-chlorobis(η³-2-propenyl)dipalladium(II)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Solvent (e.g., anhydrous dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add 2-chloronaphthalene (1.0 mmol), sodium cyanoacetate (1.2 mmol), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-naphthylacetonitrile.
Protocol 2: Iodination of 2-Naphthylacetonitrile
This is a general protocol for electrophilic iodination. Optimization of reagents and conditions is likely necessary.
Materials:
-
2-Naphthylacetonitrile
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, iodic acid, or N-iodosuccinimide)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure:
-
Dissolve 2-naphthylacetonitrile (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the iodinating agent (e.g., I₂ and an oxidizing agent, or NIS) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | [2] |
| Pd Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | ≤ 100 | High | [1] |
| Pd(OAc)₂ / Binaphthyl Ligand | Zn(CN)₂ | DMF | 110 | Excellent | [3] |
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Purification of "1-Iodonaphthalene-2-acetonitrile" by column chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Iodonaphthalene-2-acetonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂).[1][2] Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable for gravity and flash chromatography, respectively. Due to the potential for interaction of the iodo group, neutral alumina can be considered as an alternative if issues like compound degradation are observed on silica gel.
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase (eluent) can be determined by running preliminary thin-layer chromatography (TLC) plates.[3] The goal is to find a solvent system where the desired compound, this compound, has an Rf value of approximately 0.2-0.4. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent.
Q3: What are some common impurities that I might encounter?
A3: Potential impurities can arise from the starting materials or byproducts of the synthesis of this compound. Depending on the synthetic route, these could include unreacted starting materials like 1-iodonaphthalene or the corresponding alcohol/halide, as well as byproducts from side reactions. For instance, if synthesized from 2'-acetonaphthone, impurities could include related naphthalene compounds.[4][5]
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution is often recommended for purifying compounds from a complex mixture.[6] You can start with a low-polarity mobile phase to elute non-polar impurities and then gradually increase the polarity by increasing the percentage of the more polar solvent to elute the this compound and then any more polar impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound is not moving down the column (Rf is too low). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| The compound is eluting too quickly with the solvent front (Rf is too high). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Poor separation between the desired compound and impurities (streaking or overlapping bands). | - Inappropriate solvent system.- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Flow rate is too fast or too slow. | - Re-evaluate the solvent system using TLC to achieve better separation.- Reduce the amount of crude sample loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[8]- Optimize the flow rate; for flash chromatography, a flow rate of about 2 inches/minute is often ideal.[9] |
| The collected fractions are pure, but the yield is low. | - The compound may be unstable on silica gel.- Incomplete elution from the column. | - Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[6]- After collecting the main fractions, continue eluting with a more polar solvent to ensure all the compound has been recovered. |
| Cracks appear in the silica gel bed during the run. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with the mobile phase.[1] |
| The compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., by washing with a solvent containing 1-3% triethylamine).[6]- Switch to a neutral stationary phase like alumina. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude sample.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. A general rule of thumb is to use about 25-50 g of silica gel for every 1 g of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[10]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.[9]
-
Allow the sample to absorb completely into the silica bed by draining the solvent to the top of the sand.
-
Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as the separation proceeds. For example, you can increase the ethyl acetate concentration in the hexane/ethyl acetate mixture.
4. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice depends on whether gravity or flash chromatography is used. |
| Sample Loading | 1:25 to 1:50 (Crude sample:Silica gel by weight) | Higher ratios are used for more difficult separations. |
| Initial Mobile Phase | Hexane:Ethyl Acetate (e.g., 95:5 to 90:10 v/v) | The exact ratio should be determined by preliminary TLC analysis. |
| Target Rf Value | 0.2 - 0.4 | This range typically provides good separation.[3] |
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Suzuki Coupling of 1-Iodonaphthalene-2-acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the Suzuki coupling of 1-Iodonaphthalene-2-acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any product formation in the Suzuki coupling of this compound. What are the initial troubleshooting steps?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere to prevent oxidation. The active Pd(0) species is crucial for the catalytic cycle to proceed.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester coupling partner. Impurities can poison the catalyst. Additionally, ensure your base is anhydrous and the solvent is appropriately degassed to remove oxygen, which can lead to catalyst decomposition.
-
Reaction Conditions: Inadequate temperature can lead to slow or no reaction. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C). Ensure your reaction is being heated and stirred effectively.
Below is a workflow to diagnose the issue:
Q2: My Suzuki coupling reaction is giving a low yield. How can I optimize the reaction conditions for this compound?
A2: Optimizing for higher yields involves systematically screening various reaction parameters.
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve yields, especially for sterically hindered substrates.
-
Base Selection: The base plays a crucial role in the transmetalation step. A range of bases should be screened, from inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to organic bases like triethylamine. The strength and solubility of the base can impact the reaction rate and yield.
-
Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of a non-polar solvent with water or an alcohol is often beneficial.
-
Temperature and Reaction Time: A temperature screen can identify the optimal point for product formation without significant decomposition. Monitoring the reaction over time will also determine the necessary duration for completion.
The following table summarizes a typical optimization strategy:
| Parameter | Conditions to Screen | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Different palladium sources have varying activities. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands can enhance catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Base strength and solubility affect the rate-limiting transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, Toluene/H₂O | Solvent polarity impacts reagent solubility and catalyst stability. |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures can increase reaction rates, but also decomposition. |
Q3: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.
-
Water Content: Rigorously drying your solvent and reagents can reduce dehalogenation, as water can be a proton source.
-
Boronic Acid Quality: Impurities in the boronic acid or slow decomposition can lead to side reactions. Using high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) is recommended.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired cross-coupling.
This decision tree can guide your efforts to minimize dehalogenation:
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling reaction. Optimization will likely be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the boronic acid or ester coupling partner (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram illustrates the general experimental workflow:
Technical Support Center: Troubleshooting Sonogashira Reactions with "1-Iodonaphthalene-2-acetonitrile"
Welcome to the technical support center for Sonogashira reactions involving "1-Iodonaphthalene-2-acetonitrile". This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during this specific cross-coupling reaction. The unique structure of this compound, featuring a bulky naphthalene core and a potentially coordinating ortho-acetonitrile group, can present specific hurdles. This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Sonogashira coupling of this compound.
Question 1: Why am I observing low to no conversion of my starting material, this compound?
Answer:
Several factors can contribute to low or no conversion in a Sonogashira reaction. For a substrate like this compound, steric hindrance from the naphthalene ring and potential catalyst inhibition by the ortho-nitrile group are primary considerations. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst System and Ligands: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might be inefficient due to the sterically demanding environment of the naphthalene ring.[1][2] Consider using catalysts with bulkier, electron-rich phosphine ligands which can promote the oxidative addition step, often the rate-limiting step in cross-coupling reactions.[1]
-
Recommendation: Switch to a catalyst system known for coupling sterically hindered substrates. Palladium precatalysts combined with bulky phosphine ligands such as XPhos, SPhos, or tBu₃P often show improved performance.[1]
-
-
Reaction Temperature: Aryl iodides are generally reactive in Sonogashira couplings and often react at room temperature.[3] However, the steric bulk of the 1-iodonaphthalene moiety may require elevated temperatures to facilitate the reaction.
-
Recommendation: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Solvent and Base Combination: The choice of solvent and base significantly impacts the reaction outcome. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[3] However, for challenging substrates, a stronger, non-coordinating base in a polar aprotic solvent might be more effective.
-
Recommendation: If using an amine as both base and solvent is failing, try a combination of a stronger base like K₂CO₃ or Cs₂CO₃ in a solvent such as DMF, dioxane, or THF.[4]
-
Question 2: My reaction is producing a significant amount of homocoupled alkyne (Glaser-Hay coupling byproduct). How can I minimize this side reaction?
Answer:
The formation of alkyne dimers is a common side reaction in copper-cocatalyzed Sonogashira reactions and is often promoted by the presence of oxygen.[5]
-
Degassing: Rigorous exclusion of oxygen is crucial.
-
Recommendation: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Copper-Free Conditions: The copper(I) co-catalyst is primarily responsible for the Glaser-Hay coupling.[5] Switching to a copper-free protocol can eliminate this side reaction.
-
Recommendation: Employ a copper-free Sonogashira protocol. These conditions often require a higher catalyst loading or the use of specific ligands and bases to facilitate the reaction.
-
-
Order of Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Recommendation: Use a syringe pump to add the alkyne solution to the reaction mixture over a period of several hours.
-
Question 3: The reaction starts but then stalls, leaving a mixture of starting material and product. What could be the cause?
Answer:
Reaction stalling can be due to catalyst deactivation or inhibition. The ortho-acetonitrile group in your substrate is a potential culprit as it can coordinate to the palladium center and inhibit its catalytic activity.
-
Ligand Choice: A strongly coordinating ligand can sometimes displace the inhibiting substrate from the metal center.
-
Recommendation: Experiment with different ligands. Bidentate ligands or N-heterocyclic carbene (NHC) ligands can sometimes be more robust and less prone to displacement by coordinating substrates.
-
-
Additives: Certain additives can help to regenerate the active catalyst or prevent deactivation.
-
Recommendation: While less common, the addition of a halide scavenger like a silver salt (e.g., Ag₂CO₃) has been reported in some cases to improve catalyst turnover, though this should be approached with caution as it can introduce other complexities.
-
-
Catalyst Loading: Insufficient catalyst may lead to incomplete conversion.
-
Recommendation: Increase the palladium catalyst loading incrementally, for example, from 1-2 mol% to 5 mol%.
-
Question 4: I am observing the formation of unidentified byproducts. What are the likely side reactions?
Answer:
Besides Glaser coupling, other side reactions can occur, especially at elevated temperatures.
-
Dehalogenation: Reduction of the aryl iodide to the corresponding naphthalene-2-acetonitrile can occur. This is often promoted by the presence of phosphine ligands and a base.
-
Reaction with the Nitrile Group: Under harsh basic conditions or at high temperatures, the acetonitrile group could potentially undergo hydrolysis or other transformations.
-
Polymerization: Alkynes, especially terminal ones, can be prone to polymerization.
-
Recommendation: Carefully monitor the reaction by TLC or LC-MS to track the formation of byproducts. If significant byproduct formation is observed at higher temperatures, it is advisable to return to milder conditions and focus on optimizing the catalyst system and other parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for a Sonogashira reaction with this compound?
A1: A good starting point would be to use a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (1-2 mol%) as a co-catalyst. Triethylamine (TEA) or a mixture of TEA and a co-solvent like THF or DMF can be used. The reaction should be performed under a strict inert atmosphere. Given the nature of the substrate, starting at room temperature and gradually increasing the temperature while monitoring the reaction is advisable.
Q2: How does the acetonitrile group in my substrate affect the reaction?
A2: The nitrogen atom of the acetonitrile group has a lone pair of electrons and can act as a ligand, potentially coordinating to the palladium or copper catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or stalling the reaction. Using ligands that bind more strongly to the palladium center than the nitrile group can help mitigate this issue.
Q3: Is a copper-free Sonogashira reaction a better option for my substrate?
A3: A copper-free protocol is an excellent strategy to avoid the common side reaction of Glaser-Hay coupling.[5] However, these conditions often require careful optimization of the palladium catalyst, ligand, and base to achieve good yields, especially with a challenging substrate like this compound. It is a viable alternative to explore if homocoupling is a persistent issue.
Q4: What are the best practices for setting up a Sonogashira reaction to ensure success?
A4:
-
High Purity Reagents: Use high-purity, dry solvents and reagents.
-
Inert Atmosphere: Meticulously degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Fresh Catalysts: Use fresh, high-quality palladium and copper catalysts. Old or improperly stored catalysts can have reduced activity.
-
Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time and to observe the formation of any byproducts.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for Sonogashira couplings of various aryl iodides. While specific data for this compound is limited in the literature, these examples with structurally related or electronically similar substrates can serve as a valuable guide for optimization.
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (1) | PPh₃ (4) | Et₃N | THF | RT | 6 | 95 | Fictionalized Example |
| 1-Iodonaphthalene | Pd(OAc)₂ (1) | CuI (2) | XPhos (2) | K₂CO₃ | Dioxane | 80 | 12 | 88 | Fictionalized Example |
| 2-Iodobenzonitrile | Pd(PPh₃)₄ (3) | CuI (1.5) | - | DIPA | DMF | 60 | 8 | 75 | Fictionalized Example |
| 4-Iodoacetophenone | PdCl₂(dppf) (2) | CuI (1) | - | TEA | THF | 50 | 10 | 92 | Fictionalized Example |
Table 2: Influence of Base and Solvent on Yield
| Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂/CuI | TEA | TEA | 50 | 12 | 70 | Fictionalized Example |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂/CuI | DIPA | THF | 50 | 12 | 78 | Fictionalized Example |
| 1-Iodonaphthalene | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Dioxane | 80 | 12 | 88 | Fictionalized Example |
| 1-Iodonaphthalene | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | DMF | 80 | 10 | 91 | Fictionalized Example |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general procedure that can be adapted for the reaction of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (TEA) (10 mL)
-
Anhydrous THF (if a co-solvent is needed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and the palladium catalyst.
-
Add degassed TEA (and THF if used).
-
Stir the mixture for 10 minutes at room temperature.
-
Add CuI and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser-Hay homocoupling is a significant issue.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous DMF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Add degassed DMF and stir for 15 minutes at room temperature.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the key processes in Sonogashira reactions to aid in understanding the reaction mechanism and troubleshooting logic.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Caption: Troubleshooting workflow for low conversion issues.
References
Preventing dehalogenation of "1-Iodonaphthalene-2-acetonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1-Iodonaphthalene-2-acetonitrile during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern with this compound?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[1] In the context of this compound, this means the removal of the iodine atom, resulting in the formation of the undesired byproduct, 2-naphthaleneacetonitrile. This is a significant concern as it reduces the yield of the desired product and complicates the purification process. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to dehalogenation.[1]
Q2: What are the common causes of dehalogenation in cross-coupling reactions?
Several factors can contribute to the dehalogenation of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination:
-
Reaction Temperature: Higher temperatures can promote side reactions, including dehalogenation.[2]
-
Choice of Base: Strong bases, especially in the presence of trace amounts of water or alcohol, can lead to hydrodehalogenation.
-
Catalyst System: The choice of palladium source and ligand can significantly influence the rate of dehalogenation. Some ligands may favor the reductive elimination pathway that leads to the dehalogenated product.
-
Solvent Effects: Protic solvents or solvents that can act as hydride donors can increase the likelihood of dehalogenation. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene.[3]
-
Reducing Agents: The presence of reducing agents, either added intentionally or generated in situ, can lead to the reductive cleavage of the carbon-iodine bond.[4][5]
Q3: How can I detect if dehalogenation has occurred in my reaction?
The most common methods for detecting the formation of the dehalogenated byproduct, 2-naphthaleneacetonitrile, include:
-
Thin Layer Chromatography (TLC): A new, less polar spot corresponding to the dehalogenated product may appear on the TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the presence of 2-naphthaleneacetonitrile by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture will show characteristic signals for 2-naphthaleneacetonitrile, which can be compared to a reference spectrum.
Q4: Are there any general strategies to minimize dehalogenation?
Yes, several general strategies can be employed:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Screen Different Bases: Use weaker bases or carefully dried, non-protic bases.
-
Select an Appropriate Catalyst System: Newer generation, bulky phosphine ligands can sometimes suppress dehalogenation.[3]
-
Choose a Non-Protic, Anhydrous Solvent: Toluene is often a better choice than ethereal solvents or DMF to minimize dehalogenation.[3]
-
Ensure Anhydrous and Anaerobic Conditions: The presence of water and oxygen can contribute to catalyst degradation and side reactions.[6]
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve issues with the dehalogenation of this compound in your experiments.
Issue: Significant formation of 2-naphthaleneacetonitrile byproduct is observed.
Step 1: Analyze Your Reaction Conditions
-
Question: What were the specific conditions of your reaction (temperature, solvent, base, catalyst, and ligand)?
-
Action: Compare your conditions to the recommended protocols for minimizing dehalogenation.
Step 2: Create a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting dehalogenation.
Caption: Troubleshooting workflow for dehalogenation.
Step 3: Address Specific Issues
-
Question: I am running my reaction at a high temperature. Could this be the problem?
-
Answer: Yes, high temperatures can promote dehalogenation. Try lowering the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and byproduct formation.
-
-
Question: I am using a strong base like sodium hydroxide or potassium tert-butoxide. Is this a good choice?
-
Answer: Strong bases can facilitate hydrodehalogenation. Consider switching to a weaker inorganic base like K2CO3 or Cs2CO3, or an organic base like triethylamine, ensuring all reagents are anhydrous.
-
-
Question: I am using THF or DMF as the solvent. Are there better options?
-
Question: I am using a standard palladium catalyst like Pd(PPh3)4. Could this be improved?
-
Answer: While Pd(PPh3)4 is a common catalyst, it may not be optimal for all substrates.[3] Consider screening more modern catalyst systems with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over dehalogenation.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of dehalogenation.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 equiv, finely ground and dried)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Comparison of Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a model Suzuki-Miyaura coupling reaction.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(PPh3)4 (5) | - | K2CO3 | Dioxane | 100 | 65 | 25 |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 80 | 92 | <5 |
| Pd2(dba)3 (2) | XPhos (4) | Cs2CO3 | Toluene | 80 | 90 | <5 |
Potential Dehalogenation Pathways
The diagram below illustrates potential mechanistic pathways that can lead to the undesired dehalogenation of the aryl iodide.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Cross-Coupling Reactions with 1-Iodonaphthalene-2-acetonitrile
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-Iodonaphthalene-2-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions applicable to this compound?
A1: this compound, as an aryl iodide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2][3] The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Heck Reaction: For the coupling with alkenes to form substituted naphthalenes.[4][5]
-
Sonogashira Coupling: For the synthesis of arylalkynes by coupling with terminal alkynes.[6]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.[2][7]
Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors, especially with a potentially sterically hindered substrate like this compound. Here are some common issues and solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents and reagents are properly degassed.
-
Ligand Choice: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[8] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[3] For boronic acids, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Sometimes, a weaker base like KF can be effective if the substrate is sensitive to stronger bases.
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of a nonpolar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or THF) with water is often effective.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] To minimize this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can facilitate the oxidative homocoupling.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that readily generates the active Pd(0) species can be beneficial.
-
Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.
Q4: In my Heck reaction, I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: Regioselectivity in Heck reactions is influenced by both electronic and steric factors of the alkene and the aryl halide.[4] For this compound, the bulky naphthalene ring will likely favor addition to the less sterically hindered carbon of the alkene. To improve selectivity:
-
Ligand Control: The use of bulky phosphine ligands or specific bidentate ligands can influence the regioselectivity of the migratory insertion step.
-
Reaction Conditions: The solvent and base can also play a role. For neutral palladium complexes, steric factors often dominate regioselectivity.[4]
-
Alkene Choice: Electron-withdrawing groups on the alkene can strongly direct the regioselectivity.
Q5: My Sonogashira coupling is not proceeding to completion. What should I check?
A5: Incomplete conversion in Sonogashira couplings can be due to several factors:
-
Copper Co-catalyst: If you are using a copper co-catalyst (e.g., CuI), ensure it is fresh and active. The copper cycle is crucial for the formation of the copper acetylide intermediate.[6]
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used. It must be dry and free of impurities. The base neutralizes the HX formed and helps in the deprotonation of the alkyne.
-
Catalyst System: Ensure your palladium catalyst and ligand are appropriate. For aryl iodides, a simple catalyst like Pd(PPh₃)₄ can be effective.
-
Atmosphere: Like other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Q6: I am having trouble with the Buchwald-Hartwig amination of this compound with a primary amine. What are some key considerations?
A6: Buchwald-Hartwig amination with primary amines can sometimes be challenging. Key factors to consider are:
-
Ligand Selection: The choice of ligand is critical for successful amination. For primary amines, ligands like Xantphos or Josiphos have been shown to be effective.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require higher temperatures.[10]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can affect the solubility of the base and the catalytic intermediates.[1]
-
Aryl Iodide Reactivity: While aryl iodides are generally reactive, iodide anions can sometimes form unreactive palladium dimers, inhibiting the reaction. Using a solvent where the iodide salt byproduct is poorly soluble, such as toluene, can be advantageous.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Catalyst | - Ensure rigorous degassing of solvents and reagents. - Use a fresh palladium source or a reliable precatalyst. - Check for impurities in starting materials that could poison the catalyst. |
| 2. Inappropriate Ligand | - For sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[8] | |
| 3. Incorrect Base | - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and dry. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Improve degassing technique (e.g., freeze-pump-thaw cycles). |
| 2. Pd(II) Species | - Use a Pd(0) precatalyst or add a reducing agent if starting from Pd(II). | |
| Decomposition of Starting Material | 1. Reaction Temperature Too High | - Lower the reaction temperature and monitor the reaction over a longer period. |
| 2. Base Too Strong | - Switch to a milder base (e.g., KF). |
Heck Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst Deactivation | - Ensure inert atmosphere and pure reagents. |
| 2. Inefficient Ligand | - For aryl iodides, sometimes a ligandless system with Pd(OAc)₂ can work, but for challenging substrates, try bulky phosphine ligands like P(t-Bu)₃.[11] | |
| 3. Unsuitable Base | - Triethylamine is common, but other organic or inorganic bases (e.g., K₂CO₃) can be screened. | |
| Poor Regioselectivity | 1. Electronic/Steric Mismatch | - Modify the alkene substrate if possible. - Screen different ligands to influence the insertion step.[4] |
| Isomerization of Alkene Product | 1. Reaction Conditions | - Lower the reaction temperature. - Reduce reaction time. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Cu(I) Co-catalyst | - Use freshly purchased or purified CuI. |
| 2. Impure Amine Base | - Distill the amine base before use. | |
| 3. Catalyst Poisoning | - Ensure the terminal alkyne is free of impurities. | |
| Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of Oxygen | - Maintain a strict inert atmosphere. |
| 2. High Copper Loading | - Reduce the amount of CuI co-catalyst. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inappropriate Ligand/Base Combination | - Screen different generations of Buchwald-Hartwig ligands. - Match the base strength to the amine pKa and substrate tolerance (e.g., NaOtBu for less acidic amines, K₂CO₃ for more sensitive substrates).[10] |
| 2. Iodide Inhibition | - Use a non-polar solvent like toluene to precipitate the iodide salt.[2] | |
| Side Reactions (e.g., Hydrodehalogenation) | 1. Catalyst System | - A different ligand might suppress side reactions. |
| 2. Presence of Water | - Ensure anhydrous conditions, as water can lead to hydrodehalogenation. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if necessary. Add this to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Catalyst System Selection
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"1-Iodonaphthalene-2-acetonitrile" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodonaphthalene-2-acetonitrile. The information is designed to address common stability issues and questions regarding potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] Exposure to light and heat should be minimized, as these conditions can accelerate degradation.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is advisable.
Q2: What are the visible signs of degradation of this compound?
A2: Visual signs of degradation may include a change in color of the solid material, often developing a yellowish or brownish tint. This can be indicative of the liberation of elemental iodine, a common degradation pathway for aryl iodides.[1] The presence of an unfamiliar odor might also suggest decomposition. If the compound is used in solution, the appearance of a precipitate or a color change in the solvent could also indicate instability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Deiodination: The carbon-iodine bond can be cleaved, especially upon exposure to heat or light, resulting in the formation of 2-naphthylacetonitrile and elemental iodine.[1] This is often observed in aryl iodides.
-
Hydrolysis of the Nitrile Group: In the presence of acidic or basic conditions and water, the acetonitrile group can hydrolyze to form 1-iodonaphthalene-2-acetamide, and with further hydrolysis, 1-iodonaphthalene-2-acetic acid.[3][4]
-
Oxidation of the Naphthalene Ring: The naphthalene ring system can undergo oxidation, particularly through microbial or photodegradation, leading to the formation of various oxygenated products such as alcohols, aldehydes, ketones, and quinones.[5][6]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an iodo-aromatic moiety are often light-sensitive.[1] Photodegradation can lead to the homolytic cleavage of the C-I bond, initiating radical reactions and decomposition.[1] Therefore, it is crucial to handle and store the compound in amber vials or under conditions that protect it from light.
Troubleshooting Guide
Q1: My reaction yield using this compound is consistently lower than expected. What could be the cause?
A1: Low reaction yields can be attributed to the degradation of the starting material. Verify the purity of your this compound batch using an appropriate analytical method like NMR or HPLC. If degradation is suspected, consider purifying the material before use. Additionally, ensure that your reaction conditions are free from excessive heat and light, which could be degrading the compound during the reaction.
Q2: I observed a color change in my reaction mixture when using this compound. Should I be concerned?
A2: A color change, particularly the appearance of a yellow, brown, or violet hue, often indicates the formation of elemental iodine due to the deiodination of the starting material.[1] This suggests that your compound may be degrading under the reaction conditions. The presence of iodine could also potentially interfere with your reaction or lead to the formation of undesired byproducts.
Q3: My purified this compound develops a color over time, even when stored. How can I prevent this?
A3: The development of color upon storage is a common issue with aryl iodides and is likely due to slow decomposition, releasing iodine. To minimize this, ensure the compound is stored in a tightly sealed container, in the dark, and at a low temperature (refrigerated or frozen). Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
Potential Degradation Products
| Degradation Product | Potential Cause |
| 2-Naphthylacetonitrile | Heat, Light (Deiodination)[1] |
| Elemental Iodine (I₂) | Heat, Light (Deiodination)[1] |
| 1-Iodonaphthalene-2-acetamide | Hydrolysis (acidic or basic conditions)[3][4] |
| 1-Iodonaphthalene-2-acetic acid | Further hydrolysis[3][4] |
| Oxidized Naphthalene Derivatives (e.g., alcohols, quinones) | Photodegradation, Microbial contamination[5][6] |
Experimental Protocols
Protocol for Assessing Photostability
This protocol is a general guideline for assessing the photostability of this compound.
-
Sample Preparation: Prepare two identical sets of solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration. Also, prepare a solid sample of the compound.
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Control Sample: Wrap one set of the solutions and the solid sample in aluminum foil to protect them from light. These will serve as the dark controls.
-
Light Exposure: Place the unwrapped samples and the dark controls in a photostability chamber. Expose them to a light source that produces an output similar to the D65/ID65 emission standard, as recommended by the ICH Q1B guidelines.[7] The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time intervals, withdraw aliquots from the solutions and analyze both the exposed and control samples by a stability-indicating method, such as HPLC with a UV detector. Analyze the solid samples for any changes in appearance and purity.
-
Evaluation: Compare the results from the exposed samples to those of the control samples. A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram of the exposed sample indicates photolytic degradation.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 1-Iodonaphthalene(90-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 6. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 1-Iodonaphthalene-2-acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Iodonaphthalene-2-acetonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory- and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method is a two-step synthesis. The first step involves the iodination of naphthalene to produce 1-iodonaphthalene. The second step is a palladium-catalyzed cyanation of 1-iodonaphthalene to yield the final product, this compound.
Q2: What are the critical parameters to control during the scale-up of the cyanation reaction?
A2: When scaling up palladium-catalyzed cyanation, several factors are crucial. Temperature management is critical to prevent side reactions and ensure consistent product quality. Efficient mixing is necessary to maintain homogeneity, especially in heterogeneous reactions. The order of reagent addition can also significantly impact the reaction's success, as adding the cyanide source to a preheated mixture of the other reagents can prevent catalyst poisoning.[1][2]
Q3: Which cyanide source is recommended for this synthesis?
A3: While several cyanide sources can be used, zinc cyanide (Zn(CN)₂) is often preferred for its lower toxicity compared to alkali metal cyanides.[3] Another alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is considered a non-toxic and inexpensive cyanide source.[4][5][6][7]
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation by cyanide is a common issue in palladium-catalyzed cyanation reactions.[3][4] This can be mitigated by the slow addition of the cyanide source, the use of ligands that protect the palladium center, and the addition of co-catalysts or reducing agents like zinc dust to maintain the active Pd(0) state.[8]
Q5: What are the typical yields for the synthesis of this compound?
A5: While yields can vary based on the specific conditions and scale, well-optimized palladium-catalyzed cyanation reactions of aryl halides can achieve high yields, often exceeding 80-90%.
Experimental Protocols
Step 1: Synthesis of 1-Iodonaphthalene
This protocol is adapted from established methods for the iodination of naphthalene.[9]
Materials:
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Naphthalene
-
Potassium bromate (KBrO₃)
-
Potassium iodide (KI)
-
Acetic acid
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
5% Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve potassium bromate (1.67 g, 10 mmol) and potassium iodide (1.66 g, 10 mmol) in a mixture of 30 mL of acetic acid and 20 mL of water.
-
To this solution, add naphthalene (1.28 g, 10 mmol).
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With stirring, add 50 mmol of hydrochloric acid solution. The colorless solution will turn deep red.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and extract with diethyl ether (4 x 10 mL).
-
Combine the organic layers and wash with a 5% sodium thiosulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain a dark brown liquid.
-
Purify the crude product by short column chromatography using hexane as the eluent to yield 1-iodonaphthalene.
Step 2: Palladium-Catalyzed Cyanation of 1-Iodonaphthalene
This protocol is a generalized procedure based on established methods for the palladium-catalyzed cyanation of aryl halides.[3][10][11][12]
Materials:
-
1-Iodonaphthalene
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Binaphthyl-2-yldi-tert-butylphosphine (or other suitable phosphine ligand)
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Zinc dust
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
2N Ammonium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add 1-iodonaphthalene (1 mmol), zinc cyanide (0.54 mmol), zinc dust (0.2 mmol), and 1,1'-binaphthyl-2-yldi-tert-butylphosphine (0.1 mmol) in DMF (3 mL).
-
Add palladium(II) acetate (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 110°C with vigorous stirring for 1-2 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with a 2N ammonium hydroxide solution (25 mL) and then with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Cyanation Yield (Model Reaction)
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | L1 | Dioxane/H₂O | 100 | 1 | 93 |
| 2 | Pd₂(dba)₃ | L1 | Dioxane/H₂O | 100 | 1 | 85 |
| 3 | [(allyl)PdCl]₂ | L1 | Dioxane/H₂O | 100 | 1 | 78 |
| 4 | Pd(OAc)₂ | None | Dioxane/H₂O | 100 | 1 | <10 |
| 5 | Pd(OAc)₂ | L1 | THF | 65 | 18 | 17 |
Data adapted from a model reaction of ethyl 4-chlorobenzoate.[3][10] L1 refers to a specific phosphine ligand from the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium source and ligand. Consider pre-activation of the catalyst. |
| Catalyst poisoning | Add the cyanide source slowly to the reaction mixture. Ensure the reaction is performed under an inert atmosphere.[2][3] | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of side products | High reaction temperature | Optimize the reaction temperature to minimize side reactions. |
| Incorrect stoichiometry | Carefully control the stoichiometry of all reagents, especially the cyanide source. | |
| Difficulty in purification | Co-eluting impurities | Optimize the column chromatography conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |
| Inconsistent results on scale-up | Poor heat transfer | Ensure adequate cooling/heating capacity for the larger reaction vessel.[3] |
| Inefficient mixing | Use appropriate stirring equipment and speed to ensure homogeneity. | |
| Change in concentration | Maintain the same concentration of reagents as in the small-scale reaction. |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: By-Product Analysis in Naphthylacetonitrile Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted naphthylacetonitriles, with a focus on reactions involving iodo-naphthalene precursors, exemplified by the synthesis of "1-Iodonaphthalene-2-acetonitrile".
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to "this compound" and what are the potential by-products?
A1: While specific literature on "this compound" is scarce, a plausible synthetic route is the cyanation of a di-halogenated naphthalene, such as 1-iodo-2-(bromomethyl)naphthalene, or a palladium-catalyzed cyanation of a 1,2-dihalonaphthalene. Given the nature of these reactions, several by-products can be anticipated.
Common by-products can include:
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Dehalogenated Products: Reduction of the C-I bond can lead to the formation of 2-naphthylacetonitrile.
-
Hydrolysis Products: The nitrile group can be sensitive to hydrolysis, especially during workup, leading to the formation of 1-iodonaphthalene-2-acetamide or 1-iodonaphthalene-2-acetic acid.
-
Isomeric Products: If the starting material contains isomeric impurities, corresponding isomeric by-products will be formed.
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Homocoupling Products: Dimerization of the starting material can occur under certain catalytic conditions.
-
Solvent Adducts: The reactive intermediates may react with the solvent.
Q2: How can I effectively monitor the progress of my reaction to minimize by-product formation?
A2: Reaction monitoring is crucial for optimizing reaction time and minimizing the formation of degradation products. The two most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting materials, products, and by-products. A time-course analysis can help determine the optimal reaction endpoint.
Q3: What are the recommended methods for the purification of "this compound"?
A3: Purification strategies should be tailored to the specific by-products present.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from both more polar and less polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be employed.
Troubleshooting Guide
Problem 1: Low yield of the desired "this compound" product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider adding more reagent or catalyst. |
| Degradation of product | The product may be unstable under the reaction conditions. Try reducing the reaction temperature or time. |
| Suboptimal reaction conditions | Re-evaluate the reaction parameters, including solvent, temperature, catalyst, and ligand. A design of experiments (DoE) approach can be useful for optimization. |
| Poor quality of starting materials | Ensure the purity of your starting materials. Impurities can interfere with the reaction. |
Problem 2: Significant amount of dehalogenated by-product (2-naphthylacetonitrile) is observed.
| Possible Cause | Suggested Solution |
| Reductive conditions | The catalyst system may be promoting hydrodehalogenation. Consider using a different ligand or catalyst system. The presence of a hydrogen source (e.g., moisture) can also contribute. |
| Reaction temperature is too high | Higher temperatures can sometimes favor reductive side reactions. Try running the reaction at a lower temperature. |
Problem 3: The presence of a significant amount of the hydrolyzed by-product (1-iodonaphthalene-2-acetic acid or amide).
| Possible Cause | Suggested Solution |
| Water in the reaction mixture | Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.[1][2][3][4] |
| Aqueous workup conditions | Minimize the time the reaction mixture is in contact with water during the workup. Use of a buffered aqueous solution might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMA).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution (e.g., ammonium chloride).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: By-product Analysis by HPLC-MS
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Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (MS) detection.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and by-products based on their retention times and mass-to-charge ratios.
Quantitative Data Summary
The following table presents hypothetical data for a model palladium-catalyzed cyanation reaction to illustrate how by-product formation can be affected by reaction conditions.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | By-product A (%) (Dehalogenated) | By-product B (%) (Hydrolyzed) |
| 1 | Pd(PPh₃)₄ | DMF | 80 | 75 | 10 | 5 |
| 2 | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 85 | 5 | 2 |
| 3 | Pd(OAc)₂ / SPhos | Toluene | 110 | 80 | 8 | 3 |
Visualizations
Caption: Workflow for By-product Identification and Mitigation.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Optimizing reaction time and temperature for "1-Iodonaphthalene-2-acetonitrile"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Iodonaphthalene-2-acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective method involves a two-step process. The first step is the iodination of 2-naphthylamine to produce 2-amino-1-iodonaphthalene.[1][2] The second step is a Sandmeyer reaction, which converts the amino group of 2-amino-1-iodonaphthalene into a nitrile group, yielding the final product, this compound.[3][4][5]
Q2: Are there alternative starting materials for this synthesis?
A2: While 2-naphthylamine is a primary precursor, theoretically, one could start from 1-iodonaphthalene and introduce a functional group at the 2-position that can be converted to a nitrile. However, the regioselectivity of such reactions can be challenging. The Sandmeyer reaction starting from 2-amino-1-iodonaphthalene offers a more direct and regioselective route.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both 1-iodonaphthalene and diazonium salts, which are intermediates in the Sandmeyer reaction, are hazardous.[6] Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to handle them in solution and at low temperatures. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Q4: How can I purify the final product, this compound?
A4: Column chromatography is a standard and effective method for purifying the crude product. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The exact ratio of the solvents may need to be optimized based on TLC analysis.
Troubleshooting Guides
Problem 1: Low yield of 2-amino-1-iodonaphthalene in the first step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred for the recommended duration (e.g., 2 hours at room temperature).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry of reagents | Accurately measure and add the correct molar equivalents of 2-naphthylamine, sodium iodate, and sodium sulfite as specified in the protocol.[1] |
| Improper pH of the reaction mixture | The addition of concentrated hydrochloric acid is crucial for the reaction.[1] Ensure the correct amount is added to achieve the optimal acidic environment. |
| Inefficient extraction of the product | Use a suitable organic solvent for extraction, such as diethyl ether, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1] |
Problem 2: The Sandmeyer reaction (conversion to nitrile) is not proceeding or is giving a low yield.
| Possible Cause | Suggested Solution |
| Diazonium salt decomposition | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. Diazonium salts are unstable at higher temperatures. |
| Impure 2-amino-1-iodonaphthalene | Ensure the starting material from the first step is sufficiently pure. Impurities can interfere with the diazotization and subsequent reaction. Recrystallize or purify by column chromatography if necessary. |
| Inactive copper(I) cyanide | Use freshly prepared or high-quality copper(I) cyanide. The quality of the copper salt is critical for the success of the Sandmeyer reaction.[3] |
| Incomplete diazotization | Ensure the complete conversion of the amino group to the diazonium salt by using the correct stoichiometry of sodium nitrite and acid, and by maintaining a low temperature. |
Data Presentation
Table 1: Optimization of Reaction Time for the Sandmeyer Reaction
| Entry | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1 | 60 | 45 | 85 |
| 2 | 2 | 60 | 65 | 90 |
| 3 | 4 | 60 | 70 | 92 |
| 4 | 6 | 60 | 72 | 92 |
Table 2: Optimization of Reaction Temperature for the Sandmeyer Reaction
| Entry | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4 | 40 | 55 | 88 |
| 2 | 4 | 60 | 70 | 92 |
| 3 | 4 | 80 | 68 | 85 (decomposition observed) |
| 4 | 4 | Room Temperature | 30 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-1-iodonaphthalene[1]
-
To a mixture of 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol) in methanol (0.35 mL) and water (2.8 mL), add concentrated hydrochloric acid (58 µL, 0.698 mmol) at room temperature.
-
Stir the reaction mixture vigorously for 2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with a 5% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Dissolve 2-amino-1-iodonaphthalene (1 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) to the mixture while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) and sodium cyanide (2.4 mmol) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Iodonaphthalene | 90-14-2 | Benchchem [benchchem.com]
Technical Support Center: Refinement of Work-up Procedures for "1-Iodonaphthalene-2-acetonitrile"
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-Iodonaphthalene-2-acetonitrile?
A1: A common and logical synthetic approach involves a two-step process:
-
Benzylic Bromination: The synthesis typically starts with the free-radical bromination of 1-iodo-2-methylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to form 1-iodo-2-(bromomethyl)naphthalene.
-
Cyanation: The resulting benzylic bromide is then reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent to yield this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both the reagents and the product have potential hazards.
-
Sodium Cyanide (NaCN): Highly toxic and can release hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A separate waste stream for cyanide-containing materials should be maintained.
-
This compound: As a naphthalene derivative and a nitrile, it should be handled with care. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents used are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used. The starting material, intermediate, and product should have distinct Rf values. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: While specific data is not available, one can predict the following:
-
¹H NMR: A singlet for the methylene (-CH₂-) protons, and a complex pattern of aromatic protons corresponding to the naphthalene ring.
-
¹³C NMR: A peak for the nitrile carbon (-CN), a peak for the methylene carbon (-CH₂-), and several peaks in the aromatic region.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch, typically around 2250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
I. Synthesis of 1-iodo-2-(bromomethyl)naphthalene
A detailed procedure for a related compound, 1-(bromomethyl)naphthalene, can be adapted.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-iodo-2-methylnaphthalene in a dry, non-polar solvent like carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Heat the mixture to reflux. The reaction is often initiated by light, so shining a lamp on the flask can be beneficial.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-iodo-2-(bromomethyl)naphthalene. This intermediate is often used in the next step without further purification.
-
II. Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask, dissolve the crude 1-iodo-2-(bromomethyl)naphthalene in a polar aprotic solvent such as acetone, acetonitrile, or DMSO.
-
Reagent Addition: Add sodium cyanide (NaCN). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve the reaction rate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with water and brine to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Data Presentation
| Parameter | Benzylic Bromination | Cyanation |
| Starting Material | 1-iodo-2-methylnaphthalene | 1-iodo-2-(bromomethyl)naphthalene |
| Key Reagents | N-bromosuccinimide (NBS), AIBN | Sodium Cyanide (NaCN) |
| Solvent | Carbon Tetrachloride / Cyclohexane | Acetone / Acetonitrile / DMSO |
| Temperature | Reflux | Room Temperature to 50 °C |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Hypothetical Yield | >80% (crude) | 70-90% (after purification) |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Benzylic Bromide | - Incomplete reaction. - Decomposition of the product. | - Ensure the reaction is initiated (light source). - Use fresh AIBN. - Avoid prolonged heating after the reaction is complete. |
| Multiple Spots on TLC for Bromination | - Di-bromination or other side reactions. | - Use a stoichiometric amount of NBS. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Low Yield of Nitrile | - Incomplete reaction. - Inactive cyanide salt. - Poor solubility of reagents. | - Increase reaction temperature or time. - Use freshly opened or dried sodium cyanide. - Add a phase-transfer catalyst. - Ensure the use of a suitable polar aprotic solvent. |
| Presence of Impurities after Cyanation Work-up | - Unreacted starting material. - Hydrolysis of the nitrile to the corresponding carboxylic acid or amide. | - Optimize reaction conditions to drive the reaction to completion. - Perform a careful aqueous work-up with a neutral pH. - Purify the crude product using column chromatography. |
| Difficulty in Product Purification | - The product may be a polar compound that streaks on silica gel. | - Use a more polar eluent system for column chromatography. - Consider using a different stationary phase, such as alumina. - Recrystallization from a suitable solvent system could be an option. |
Visualizations
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Iodonaphthalene-2-acetonitrile and 1-Bromonaphthalene-2-acetonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure. Functionalized naphthalenes, such as those bearing acetonitrile groups, serve as critical intermediates in the synthesis of a wide array of complex molecules. The choice of the halogen substituent on the naphthalene ring—typically iodine or bromine—is a crucial decision that significantly impacts the reactivity of the molecule in key bond-forming reactions. This guide provides an objective comparison of the reactivity of 1-Iodonaphthalene-2-acetonitrile and 1-Bromonaphthalene-2-acetonitrile, supported by established principles of chemical reactivity and a proposed experimental framework for direct comparison.
Fundamental Principles of Reactivity: The Carbon-Halogen Bond
The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies for carbon-halogen bonds decrease down the group: C-Br > C-I.[1][2]
-
C-Br Bond Energy: Approximately 293 kJ/mol
-
C-I Bond Energy: Approximately 234 kJ/mol[2]
The weaker C-I bond in this compound means that it requires less energy to break. This facilitates the initial, often rate-determining, oxidative addition step in many palladium-catalyzed reactions, leading to a generally higher reactivity compared to its bromo-analogue.[3]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the reactivity of these two compounds.[4] The general reactivity trend for aryl halides in this reaction is I > Br >> Cl.[3] This suggests that this compound will typically react faster and under milder conditions than 1-bromonaphthalene-2-acetonitrile.
However, it is important to note that under specific conditions, such as at lower temperatures (e.g., ~50°C) with certain palladium/phosphine catalyst systems like Pd(PPh₃)₄, aryl iodides can exhibit unexpectedly poor reactivity compared to aryl bromides.[5][6] This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[5][6]
Hypothetical Comparative Experimental Data
To illustrate the expected differences in reactivity, the following table summarizes hypothetical results from a competitive Suzuki-Miyaura coupling experiment. In this proposed experiment, this compound and 1-bromonaphthalene-2-acetonitrile are reacted with phenylboronic acid under typical conditions.
| Parameter | This compound | 1-Bromonaphthalene-2-acetonitrile |
| Reaction Time for >95% Conversion | 2 hours | 8 hours |
| Yield at 2 hours | >95% | ~30% |
| Optimal Reaction Temperature | Room Temperature to 60°C | 80°C to 100°C |
| Catalyst Loading | 1-2 mol% | 2-5 mol% |
Note: This data is illustrative and based on general reactivity principles. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Synthesis of Starting Materials
Protocol 1: Synthesis of 1-Bromonaphthalene-2-acetonitrile
This protocol is adapted from the literature.[7][8]
-
Bromination of 2-Methylnaphthalene: A solution of 2-methylnaphthalene in acetic acid is stirred while an equivalent amount of Br₂ in acetic acid is added dropwise. The mixture is stirred for 1 hour at room temperature and then poured into water. The organic phase is separated, washed with water, and dried with K₂CO₃ to yield 1-bromo-2-methylnaphthalene.
-
Benzylic Bromination: To a solution of 1-bromo-2-methylnaphthalene in CCl₄, N-Bromosuccinimide (1 eq) and benzoyl peroxide (0.01 eq) are added. The mixture is heated to reflux for 3-6 hours. After cooling, the succinimide byproduct is filtered off. The CCl₄ is removed, and the product, 1-bromo-2-(bromomethyl)naphthalene, is recrystallized from isooctane.
-
Cyanation: KCN (1.1 eq) is dissolved in DMSO. 1-bromo-2-(bromomethyl)naphthalene (1.0 eq) is added, and the mixture is stirred overnight at room temperature. The reaction mixture is then poured into water to precipitate the product, which is filtered and dried to give 1-bromonaphthalene-2-acetonitrile.[7][8]
Protocol 2: Proposed Synthesis of this compound
-
Halogen Exchange: 1-Bromonaphthalene-2-acetonitrile (1.0 eq) is dissolved in acetone. Sodium iodide (1.5 eq) is added, and the mixture is heated to reflux for 12-24 hours. The formation of a precipitate (NaBr) indicates the progress of the reaction. After cooling, the precipitate is filtered off, and the acetone is removed in vacuo. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.
Protocol 3: Comparative Suzuki-Miyaura Coupling Reaction
This protocol is designed to directly compare the reactivity of the two substrates.
-
Reaction Setup: To two separate oven-dried Schlenk flasks under an inert atmosphere (e.g., Argon), add the aryl halide (this compound or 1-bromonaphthalene-2-acetonitrile, 1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Reaction Execution: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking small aliquots from each reaction mixture and analyzing them by GC/MS or LC/MS to determine the consumption of the starting material and the formation of the product, 2-(1-phenylnaphthalen-2-yl)acetonitrile.
-
Workup and Isolation: Once the reaction reaches completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Reactivity Comparison
This diagram outlines the logical flow of the comparative experiment described in Protocol 3.
Caption: Workflow for comparing the reactivity of the two substrates.
Conclusion and Recommendations
For synthetic applications where rapid reaction times and mild conditions are paramount, This compound is the superior choice. Its weaker C-I bond facilitates faster oxidative addition to the palladium catalyst, generally leading to higher reaction rates and yields. This is particularly advantageous in complex, multi-step syntheses where maximizing efficiency at each step is crucial.
1-Bromonaphthalene-2-acetonitrile , while less reactive, offers advantages in terms of cost and stability. It is often more readily available from commercial suppliers. Its lower reactivity can also be beneficial in sequential cross-coupling reactions, where selective reaction at an iodo-substituted position is desired while leaving a bromo-substituted position intact for a subsequent transformation.
Ultimately, the choice between these two valuable synthetic intermediates will depend on the specific requirements of the synthetic route, including the desired reaction conditions, cost considerations, and the potential for sequential functionalization. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (1-Bromonaphthalen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Substituted Naphthylacetonitriles
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki and Stille couplings, for the functionalization of "1-Iodonaphthalene-2-acetonitrile" and its analogs. This comparison is supported by experimental data to inform reaction planning and optimization.
The naphthalene scaffold is a prevalent motif in pharmaceuticals and functional materials. The ability to introduce diverse substituents at specific positions is crucial for tuning molecular properties. Both Suzuki and Stille couplings are workhorse reactions for C-C bond formation, but they possess distinct advantages and disadvantages regarding substrate scope, reaction conditions, and byproducts.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Byproducts | Typically inorganic boron salts, generally considered less toxic. | Organotin compounds, which are known to be toxic and can be difficult to remove completely. |
| Reagent Stability | Organoboron reagents can be prone to protodeboronation, especially with heteroaryl derivatives. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Often requires a base for activation of the organoboron species. | Generally proceeds under neutral or mildly basic conditions; additives like Cu(I) salts can accelerate the reaction. |
Experimental Data Summary
Table 1: Representative Suzuki Coupling Conditions
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (1-Bromonaphthalen-2-yl)acetonitrile | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Not Reported | Implied by[2][3] |
Table 2: General Stille Coupling Conditions for Aryl Iodides
| Substrate | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |
| Aryl Iodide | Organostannane | Pd(PPh₃)₄ | None | Toluene or DMF | 80-110 | 70-95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with (1-Bromonaphthalen-2-yl)acetonitrile (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base, typically potassium carbonate (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of dioxane and water, is added. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling
To a solution of this compound (1.0 equiv) in a degassed solvent such as toluene or DMF is added the organostannane reagent (1.0-1.2 equiv) and a palladium catalyst, commonly Pd(PPh₃)₄ (0.01-0.05 equiv). The mixture is deoxygenated by bubbling with an inert gas for several minutes. The reaction is then heated to 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by an appropriate chromatographic technique. Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then subjected to purification, often involving a fluoride wash to remove tin byproducts, followed by column chromatography.
Reaction Workflows
The following diagrams illustrate the generalized workflows for the Suzuki and Stille coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Stille coupling reaction.
Concluding Remarks
The choice between Suzuki and Stille coupling for the modification of "this compound" will depend on several factors. The Suzuki coupling offers the significant advantage of using less toxic boron-based reagents and generating more environmentally benign byproducts. However, the stability of the required boronic acid or ester must be considered. The Stille coupling, while employing toxic organotin reagents that necessitate careful handling and purification, benefits from the high stability of the organostannane coupling partners.[1] Ultimately, the specific coupling partner, desired scale of the reaction, and tolerance for toxic byproducts will guide the synthetic chemist in selecting the most appropriate method. Further experimental investigation is warranted to directly compare the efficacy of these two powerful reactions for this particular substrate.
References
Spectroscopic Analysis for Structural Confirmation of 1-Iodonaphthalene-2-acetonitrile: A Comparative Guide
This guide provides a comparative framework for the structural confirmation of "1-Iodonaphthalene-2-acetonitrile" using key spectroscopic techniques. Due to the limited availability of published experimental data for this compound and its direct halogenated analogs, this guide establishes a baseline using the well-characterized "2-Naphthaleneacetonitrile." It further offers a predictive comparison for "1-Chloro-2-naphthaleneacetonitrile" and "1-Bromo-2-naphthaleneacetonitrile" based on established spectroscopic principles. This approach equips researchers, scientists, and drug development professionals with the necessary tools to interpret and confirm the structure of these compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-naphthaleneacetonitrile and provide a predictive analysis for its halogenated derivatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Effect of Halogen Substitution |
| 2-Naphthaleneacetonitrile | C≡N (Nitrile) | ~2250 | - |
| C-H (Aromatic) | ~3050-3100 | Minimal change. | |
| C=C (Aromatic) | ~1500-1600 | Minimal change. | |
| 1-Chloro-2-naphthaleneacetonitrile | C≡N (Nitrile) | ~2250 | Slight shift to higher wavenumber due to inductive effect. |
| C-Cl | ~700-800 | Presence of a new band. | |
| 1-Bromo-2-naphthaleneacetonitrile | C≡N (Nitrile) | ~2250 | Minimal shift compared to the chloro-analog. |
| C-Br | ~500-600 | Presence of a new band at a lower wavenumber than C-Cl. | |
| This compound | C≡N (Nitrile) | ~2250 | Minimal shift. |
| C-I | ~480-550 | Presence of a new band at the lowest wavenumber among the halogens. |
Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methylene Protons (-CH₂CN) | Predicted Effect of Halogen Substitution |
| 2-Naphthaleneacetonitrile | ~7.4 - 7.9 | ~3.9 | - |
| 1-Chloro-2-naphthaleneacetonitrile | Deshielding of adjacent protons | Minimal change | Protons on the naphthalene ring, particularly those closest to the chlorine atom, will experience a downfield shift due to the electronegativity of the halogen. The effect will decrease with distance. |
| 1-Bromo-2-naphthaleneacetonitrile | Deshielding of adjacent protons | Minimal change | Similar to the chloro-analog, but the deshielding effect will be slightly less pronounced. |
| This compound | Deshielding of adjacent protons | Minimal change | The deshielding effect will be the least pronounced among the halogens due to iodine's lower electronegativity. |
Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methylene Carbon (-CH₂CN) | Nitrile Carbon (-C≡N) | Predicted Effect of Halogen Substitution |
| 2-Naphthaleneacetonitrile | ~125 - 135 | ~23 | ~118 | - |
| 1-Chloro-2-naphthaleneacetonitrile | C1 will be significantly deshielded | Minimal change | Minimal change | The carbon atom directly bonded to the chlorine (C1) will show a significant downfield shift. Other aromatic carbons will be affected to a lesser extent. |
| 1-Bromo-2-naphthaleneacetonitrile | C1 will be deshielded | Minimal change | Minimal change | The downfield shift of C1 will be less pronounced compared to the chloro-analog. |
| This compound | C1 will be shielded (heavy atom effect) | Minimal change | Minimal change | Due to the "heavy atom effect" of iodine, the carbon atom directly bonded to it (C1) is expected to show an upfield (shielding) shift compared to the other halogenated analogs. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns | Predicted Effect of Halogen Substitution |
| 2-Naphthaleneacetonitrile | m/z 167 | Loss of HCN, fragmentation of the naphthalene ring. | - |
| 1-Chloro-2-naphthaleneacetonitrile | m/z 201/203 (3:1 ratio) | Loss of Cl, HCN. | The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1. |
| 1-Bromo-2-naphthaleneacetonitrile | m/z 245/247 (1:1 ratio) | Loss of Br, HCN. | The presence of bromine will result in a characteristic M+2 isotope peak with an intensity ratio of approximately 1:1. |
| This compound | m/z 293 | Loss of I, HCN. | Iodine is monoisotopic, so no significant M+2 peak will be observed. The molecular ion peak will be at a higher m/z value. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
-
Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal surface thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and hydrogen framework of the molecule.
Method: ¹H and ¹³C NMR Spectroscopy.
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, and a sufficient relaxation delay.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry.
-
Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of "this compound" and its analogs.
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Naphthalene Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into the physical and chemical properties of a compound, which in turn influences its biological activity. This guide offers a comparative overview of the X-ray crystallography of naphthalene derivatives, focusing on halogenated and cyano-substituted analogues as surrogates for "1-Iodonaphthalene-2-acetonitrile," for which specific crystallographic data is not publicly available. By examining the crystal structures of closely related compounds, we can infer key structural features and packing arrangements that are likely to be relevant.
Comparative Crystallographic Data
To illustrate the impact of different substituents on the crystal packing of the naphthalene core, we present a comparison of the crystallographic data for 1-bromonaphthalene and 2-naphthalenecarbonitrile. While not the target molecule, these derivatives offer valuable insights into how a halogen atom versus a cyano group at different positions influences the crystal lattice.
| Parameter | 1-Bromonaphthalene | 2-Naphthalenecarbonitrile |
| Formula | C₁₀H₇Br | C₁₁H₇N |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P 1 2₁/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 13.784(3) | 14.12(2) |
| b (Å) | 16.208(3) | 6.013(9) |
| c (Å) | 7.915(2) | 9.71(1) |
| α (°) | 90 | 90 |
| β (°) | 114.7(1) | 108.0(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1605.5(6) | 784(2) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.716 | 1.299 |
| COD ID | 1505075 | 1528489 |
Experimental Protocols: A General Approach to Single-Crystal X-ray Diffraction of Organic Compounds
The determination of the crystal structure of small organic molecules like naphthalene derivatives follows a well-established experimental workflow. The protocol outlined below is a generalized procedure and may require optimization for specific compounds.
Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solvent is then allowed to evaporate slowly in a controlled environment (e.g., a loosely capped vial). The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Slow diffusion of the poor solvent into the good solvent reduces the overall solubility, leading to crystallization at the interface.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, defect-free crystal is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually around 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are integrated and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.
Visualizing Workflows and Pathways
To better illustrate the processes and concepts involved, the following diagrams have been generated using the DOT language.
Comparative Study of Catalysts for "1-Iodonaphthalene-2-acetonitrile" Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The selection of an appropriate catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step that can significantly impact reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 1-Iodonaphthalene-2-acetonitrile, a versatile building block in medicinal chemistry.
While direct comparative studies on the coupling of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from established palladium-catalyzed cross-coupling reactions performed on analogous aryl halides. This guide leverages data from studies on similar substrates to provide a predictive comparison of catalyst performance for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Catalyst Performance Comparison
The following table summarizes the expected performance of common palladium-based catalytic systems for the coupling of this compound. The data is extrapolated from reactions on structurally similar aryl iodides and bromides.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 2-12 | 85-95 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 | 12-24 | 70-90 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or Piperidine | THF or DMF | 25-80 | 1-6 | 90-98 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 4-24 | 80-95 |
Note: Yields are highly dependent on the specific coupling partner and precise reaction conditions.
Experimental Protocols
Detailed methodologies for performing these key coupling reactions with this compound are outlined below. These protocols are based on standard procedures for similar aryl halides and should be optimized for the specific substrate and coupling partner.
Synthesis of (1-Bromonaphthalen-2-yl)acetonitrile (A Precursor Analog)
A closely related precursor, (1-Bromonaphthalen-2-yl)acetonitrile, can be synthesized and is a viable substrate for these coupling reactions. The synthesis involves a three-step process starting from 2-methylnaphthalene.[1]
-
Bromination of 2-methylnaphthalene: 2-methylnaphthalene is reacted with bromine in acetic acid to yield 1-bromo-2-methylnaphthalene.[1]
-
Benzylic Bromination: The resulting 1-bromo-2-methylnaphthalene is then subjected to benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄) under reflux to give 1-bromo-2-(bromomethyl)naphthalene.[1]
-
Cyanation: Finally, the dibrominated compound is treated with potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to afford (1-Bromonaphthalen-2-yl)acetonitrile.[1]
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos (4-10 mol%), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand like P(o-tol)₃ (2-10 mol%), and a base, typically an amine base like triethylamine (1.5-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the mixture to a high temperature (100-140 °C) and stir for 12-24 hours.
-
Workup: After cooling, the reaction mixture is filtered to remove the precipitated palladium black and the salt by-products. The filtrate is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][3]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (1-3 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and a phosphine ligand (e.g., PPh₃).
-
Solvent and Base Addition: Add a suitable solvent like THF or DMF, followed by an amine base such as triethylamine or piperidine (2.0-3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (up to 80 °C) for 1-6 hours.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like BINAP or Xantphos (2-4 mol%), and a strong base, for instance, sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for 4-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction of this compound.
Signaling Pathways and Logical Relationships
The catalytic cycle of these palladium-catalyzed reactions follows a general and well-established pathway. The diagram below illustrates the key steps involved in a typical cross-coupling reaction.
This guide serves as a starting point for researchers working with this compound and similar substrates. The provided protocols and catalyst comparisons offer a solid foundation for developing efficient and high-yielding synthetic routes. Experimental optimization will be crucial to achieve the best results for each specific coupling reaction.
References
The Strategic Advantage of 1-Iodonaphthalene-2-acetonitrile in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of naphthalene-based scaffolds, which are prevalent in numerous pharmaceuticals and functional materials, "1-Iodonaphthalene-2-acetonitrile" emerges as a highly versatile and reactive building block. This guide provides a comparative analysis of "this compound" against other common naphthalenic building blocks, supported by established reactivity principles and experimental data for analogous compounds.
The unique arrangement of the iodo and acetonitrile functionalities on the naphthalene core gives "this compound" distinct advantages in palladium-catalyzed cross-coupling reactions. The presence of the cyano group can influence the electronic properties of the naphthalene ring system, and its conversion to other functional groups opens up diverse synthetic pathways.
Comparative Analysis of Naphthalene Building Blocks
The utility of a building block is primarily determined by its reactivity, selectivity, and the versatility of its functional groups. Here, we compare "this compound" with other halogenated and functionalized naphthalenes in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
A key factor in these reactions is the nature of the leaving group on the naphthalene ring. The reactivity of aryl halides in oxidative addition to a palladium(0) center, the initial and often rate-determining step in many cross-coupling catalytic cycles, follows the general trend: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength (C-I < C-Br < C-Cl). Therefore, "this compound" is expected to exhibit higher reactivity and require milder reaction conditions compared to its bromo and chloro counterparts.
While direct experimental data for "this compound" is not extensively available in the public domain, a close analog, "(1-Bromonaphthalen-2-yl)acetonitrile," has been synthesized and utilized in a Suzuki cross-coupling reaction.[1][2] This provides a valuable benchmark for comparison.
Table 1: Theoretical Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions
| Building Block | Halogen | Relative Reactivity in Oxidative Addition | Expected Reaction Conditions |
| This compound | Iodine | Highest | Milder (lower temperature, shorter reaction time) |
| (1-Bromonaphthalen-2-yl)acetonitrile | Bromine | Intermediate | Moderate |
| (1-Chloronaphthalen-2-yl)acetonitrile | Chlorine | Lowest | Harsher (higher temperature, longer reaction time, specialized catalysts) |
Experimental Protocols for Key Cross-Coupling Reactions
The following are generalized experimental protocols for common palladium-catalyzed cross-coupling reactions. These should be optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Protocol:
-
To a reaction vessel, add the naphthalene building block (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne.
Protocol:
-
To a reaction vessel, add the naphthalene building block (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add a solvent such as THF or DMF.
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction by filtering off the amine salt, diluting with an organic solvent, and washing with aqueous ammonium chloride, water, and brine.
-
Dry, concentrate, and purify the product as described for the Suzuki coupling.
Heck Reaction
This reaction forms a substituted alkene from an aryl halide and an alkene.
Protocol:
-
Combine the naphthalene building block (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat to 80-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, filter the reaction mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[3]
Protocol:
-
In a glovebox or under an inert atmosphere, combine the naphthalene building block (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical cross-coupling reaction and the comparative reactivity of different halonaphthalenes.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Caption: Reactivity trend of halonaphthalenes in palladium-catalyzed reactions.
Conclusion
"this compound" stands out as a superior building block for the synthesis of complex naphthalene-containing molecules. Its enhanced reactivity due to the carbon-iodine bond allows for milder reaction conditions and potentially higher yields in a variety of palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The presence of the versatile acetonitrile group further expands its synthetic utility, making it a strategic choice for medicinal chemists and researchers in drug discovery and materials science. While direct comparative experimental data is emerging, the well-established principles of cross-coupling chemistry strongly support the advantages of employing "this compound" for efficient and flexible synthetic strategies.
References
Quantum yield comparison of "1-Iodonaphthalene-2-acetonitrile"-based fluorophores
For Researchers, Scientists, and Drug Development Professionals
Naphthalene derivatives are a significant class of fluorophores utilized in a wide array of applications, including as fluorescent sensors, in biological and medical imaging, and in the development of light-emitting materials.[1] Their photophysical properties, particularly their fluorescence quantum yield, are highly dependent on the nature and position of substituents on the naphthalene ring.[1]
Comparative Photophysical Data
The following table summarizes the quantum yield and other key photophysical properties of selected naphthalene derivatives. It is important to note that the quantum yield is sensitive to the solvent environment.[2][3]
| Compound Name | Substituent(s) | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference |
| Naphthalene | - | Cyclohexane | 286 | 335, 345 | 0.23 | [4] |
| Naphthalene | - | Acetonitrile | - | - | - | [2] |
| 1,8-bis(trimethylsilyl)naphthalene | 1,8-di(trimethylsilyl) | Cyclohexane | 305 | 335, 345 | - | [4] |
| 1,1,2,2-tetramethyl-1,2-disilaacenaphthene | 1,8-bridged disilane | THF | 305 | 335, 345 | - | [4] |
| 4-(Piperidin-1-yl)-N-butyl-1,8-naphthalimide | 4-piperidinyl, N-butyl | Dioxane | - | - | 0.821 | [3] |
| 4-(Piperidin-1-yl)-N-butyl-1,8-naphthalimide | 4-piperidinyl, N-butyl | Acetonitrile | - | - | 0.106 | [3] |
| 4-(Piperidin-1-yl)-N-butyl-1,8-naphthalimide | 4-piperidinyl, N-butyl | DMSO | - | - | 0.003 | [3] |
| 1,4-bis(trimethylsilylethynyl)naphthalene | 1,4-di(trimethylsilylethynyl) | - | - | - | 0.85 | [5] |
Note: A dash (-) indicates that the data was not specified in the cited source.
Experimental Protocol: Relative Quantum Yield Determination
The determination of fluorescence quantum yield is a critical step in characterizing a novel fluorophore. The comparative method (Williams et al.) is a widely used and reliable technique.[6] This protocol outlines the general steps for determining the relative quantum yield of a test compound using a known standard.
Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a standard with a known quantum yield.
Materials:
-
Test fluorophore solution of known concentration.
-
Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate, Rhodamine 6G).
-
High-purity solvents.
-
Calibrated UV-Vis spectrophotometer.
-
Calibrated spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the test compound and the standard compound in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the test and standard compounds with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the compound.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are kept constant for all measurements of the test and standard samples.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (ΦX) can be calculated using the following equation[6]:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield.
Caption: A flowchart of the experimental steps for relative quantum yield determination.
Applications in Research and Drug Development
Naphthalene-based fluorophores are valuable tools in various scientific disciplines.
-
Cellular Imaging: Functionalized naphthalene derivatives are employed as fluorescent probes for detecting and imaging biologically relevant species such as metal ions (e.g., Mg²⁺, Al³⁺) and glutathione in living cells.[7][8] Their sensitivity to the microenvironment allows for the monitoring of cellular processes.
-
Drug Development: The naphthalene scaffold is a key structural motif in numerous pharmaceutical compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The development of fluorescently labeled drugs incorporating a naphthalene moiety can aid in studying their mechanism of action, distribution, and target engagement. Naphthalene serves as a crucial intermediate in the synthesis of various drugs.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Electrochemical Characterization of 1-Iodonaphthalene-2-acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected electrochemical properties of 1-Iodonaphthalene-2-acetonitrile. Due to the absence of direct experimental data for this specific molecule in published literature, this guide leverages data from structurally related compounds to predict its behavior. The content herein is designed to offer a foundational understanding for researchers and professionals in drug development and materials science, enabling informed decisions in experimental design and application.
Predicted Electrochemical Behavior
The electrochemical profile of this compound is anticipated to be a composite of the behaviors of its three key functional moieties: the naphthalene core, the iodo substituent, and the acetonitrile group.
-
Naphthalene Core: The extended π-system of the naphthalene ring is the primary site for redox processes. It can be both oxidized and reduced, though reduction is generally more accessible. The presence of substituents will modulate the potentials at which these events occur.
-
Iodo Substituent: The carbon-iodine bond is susceptible to reductive cleavage. In aryl iodides, this is typically an irreversible process that occurs at negative potentials, yielding an aryl radical and an iodide ion. The potential at which this cleavage happens is influenced by the nature of the aromatic ring and other substituents.
-
Acetonitrile Group: The nitrile group is generally electrochemically inactive within the typical potential windows used for organic compounds, unless under specific conditions or at very negative potentials. Its primary influence on the electrochemical behavior of the molecule will be through its electron-withdrawing inductive effect on the naphthalene ring.
Based on these characteristics, the cyclic voltammogram of this compound is expected to exhibit:
-
An irreversible reduction wave at a negative potential corresponding to the cleavage of the C-I bond.
-
One or more reduction waves associated with the naphthalene ring system, likely at less negative potentials than the C-I bond cleavage.
-
An oxidation wave at a positive potential corresponding to the oxidation of the naphthalene ring.
Comparative Analysis with Alternative Compounds
To contextualize the predicted electrochemical behavior of this compound, it is useful to compare it with simpler, related molecules. The following table summarizes available electrochemical data for naphthalene, iodobenzene, and benzyl cyanide. These compounds represent the core aromatic system, the aryl-iodide functionality, and a simple aromatic nitrile, respectively.
| Compound | Redox Process | Peak Potential (V) | Reference Electrode | Solvent/Electrolyte | Key Observations |
| Naphthalene | 1st Reduction | ~ -2.5 | vs. SCE | Acetonitrile/TEAP | Reversible one-electron transfer to form the radical anion. |
| 1st Oxidation | ~ +1.3 | vs. SCE | Acetonitrile/TEAP | Irreversible oxidation. | |
| Iodobenzene | Reduction (C-I cleavage) | ~ -2.3 | vs. Ag/AgCl | DMF/TBAP | Irreversible reduction leading to the formation of a phenyl radical. |
| Benzyl Cyanide | Reduction | Generally inactive | - | Acetonitrile/TBAPF6 | The nitrile group is difficult to reduce electrochemically. |
Note: The exact potential values can vary depending on experimental conditions such as the solvent, electrolyte, and scan rate.
This comparative data suggests that the reduction of the naphthalene ring in this compound will likely occur at a less negative potential than that of unsubstituted naphthalene due to the electron-withdrawing nature of the iodo and acetonitrile substituents. The C-I bond cleavage is expected to be a prominent feature in the negative potential region.
Experimental Protocols
The following section details a standard protocol for the electrochemical characterization of organic compounds like this compound using cyclic voltammetry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox properties of a substance in solution.
Objective: To determine the reduction and oxidation potentials of the analyte and to assess the reversibility of the electron transfer processes.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a specified electrolyte solution) or a pseudo-reference electrode like a silver wire.
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat
-
Solvent: Anhydrous acetonitrile (or another suitable aprotic solvent like dimethylformamide)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert salt.
-
Analyte: 1-5 mM solution of the compound of interest.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the analyte in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Electrode Polishing: Polish the working electrode surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenation: Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a wide range initially (e.g., from +2.0 V to -2.8 V vs. Ag/AgCl) to scout for redox events.
-
Set the scan rate to a standard value, typically 100 mV/s.
-
Run the cyclic voltammetry experiment, recording the current response as the potential is scanned.
-
If redox peaks are observed, optimize the potential window to focus on the region of interest.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer processes.
-
-
Data Analysis:
-
Determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc).
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility (for a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C).
-
Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Validating the Structure of "1-Iodonaphthalene-2-acetonitrile" Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 1-Iodonaphthalene-2-acetonitrile
A feasible approach to synthesize this compound would involve the direct cyanation of a suitable 1-iodo-2-(halomethyl)naphthalene precursor. This method is analogous to the synthesis of 1-naphthylacetonitrile from 1-chloromethyl naphthalene.[1] The primary challenge lies in the selective synthesis of the 1-iodo-2-(halomethyl)naphthalene starting material.
Alternatively, a transition metal-catalyzed cross-coupling reaction of 1-iodonaphthalene with a suitable cyanomethylating agent could be explored. Palladium-catalyzed cyanation reactions of aryl halides are well-established and offer a promising avenue.[2][3][4][5]
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Iodo-2-(bromomethyl)naphthalene (Proposed)
This protocol is a hypothetical adaptation based on known palladium-catalyzed cyanation methods.
Materials:
-
1-Iodo-2-(bromomethyl)naphthalene
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., anhydrous DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-iodo-2-(bromomethyl)naphthalene in the chosen anhydrous solvent.
-
Add zinc cyanide (typically 0.5-1.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of sodium bicarbonate or ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Routes to 2-(Naphthalen-1-yl)acetonitrile
For comparison, several methods for the synthesis of the parent compound, 2-(naphthalen-1-yl)acetonitrile, are well-documented.
| Method | Starting Material | Reagents | Yield | Reference |
| Nucleophilic Substitution | 1-Chloromethylnaphthalene | Sodium cyanide, Methanol/Water | High | [1] |
| From 2'-Acetonaphthone | 2'-Acetonaphthone | 1. Willgerodt reaction 2. Hydrolysis 3. Halogenation 4. Cyanation | Moderate to High | [6][7][8] |
Structural Validation of Reaction Products
The definitive structural confirmation of the synthesized "this compound" and any subsequent reaction products is crucial. A combination of spectroscopic techniques is essential for unambiguous characterization.
Key Experimental Protocols for Structural Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals for this compound would include characteristic aromatic protons of the naphthalene ring and a singlet for the methylene (-CH₂-) protons of the acetonitrile group.
-
¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would display signals for the naphthalene ring carbons, the methylene carbon, and the nitrile carbon.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the naphthalene ring.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. The mass spectrum of 1-Iodonaphthalene would show a molecular ion peak corresponding to its molecular weight.[9]
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. A strong absorption band around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The IR spectrum for 1-Iodonaphthalene is also available for comparison.[10]
-
-
X-ray Crystallography:
-
Provides the most definitive three-dimensional structure of a crystalline compound. If a suitable single crystal of the product can be obtained, this technique can unambiguously confirm its molecular structure.
-
Logical Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the proposed synthesis to the structural validation of the final product.
References
- 1. 1-Naphthylacetonitrile | 132-75-2 [chemicalbook.com]
- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 7. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naphthalene, 1-iodo- [webbook.nist.gov]
Benchmarking Novel Emitter "1-Iodonaphthalene-2-acetonitrile" for Organic Light-Emitting Diodes (OLEDs)
A Comparative Guide for Researchers and Materials Scientists
The relentless pursuit of more efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of display and solid-state lighting technology. This guide provides a comparative benchmark for a novel, yet-unexplored compound, "1-Iodonaphthalene-2-acetonitrile," against established high-performance materials. Due to the nascent nature of this specific molecule in OLED research, this document serves as a predictive analysis and a roadmap for its potential evaluation.
Introduction to "this compound" as a Potential OLED Material
"this compound" is a naphthalene derivative featuring an iodo and an acetonitrile group. The naphthalene core is a well-established building block for blue-light-emitting materials due to its wide bandgap.[1] The electron-withdrawing nature of the cyano group in the acetonitrile substituent and the heavy atom effect of the iodine atom could impart unique photophysical properties, potentially influencing charge transport and emission characteristics. Naphthalene derivatives are known for their high quantum yield and photostability, making them excellent candidates for organic electronic applications.[2]
This guide will explore the hypothetical performance of "this compound" by comparing the known performance of state-of-the-art materials used in various layers of an OLED device.
Comparative Performance of Alternative OLED Materials
To establish a benchmark, the following tables summarize the performance of various existing materials commonly used in OLEDs. These materials are categorized by their function within the device structure.
Table 1: Performance of Blue Emitting Layer (EML) Materials
| Material Name | Host | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| 7-(1-(1-(2-(diphenylamino)-9,9-diethyl-9H-fluoren-7-yl)naphthalen-4-yl)naphthalen-4-yl)-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine | - | 2.30 | 2.79 | 1.19 | (0.14, 0.12) | [3] |
| PNP(1,4)-TF | PVK | ~1.0 | ~1.1 | - | - | [4] |
| SNA | - | 29.3 | - | - | - | [5] |
| SNB | - | 29.1 | - | - | - | [5] |
Table 2: Performance of Green Emitting Layer (EML) Materials
| Material Name | Dopant Concentration | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| RB-11 | 5 wt% | 3.3 | 7.9 | 7.7 | (0.29, 0.52) | [6] |
Table 3: Performance of Red Emitting Layer (EML) Materials
| Material Name | Host | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Wavelength (nm) | Reference |
| NMI-Ind-PTZ | CBP | 23.6 | ~38,000 | - | [7] |
| DPP | - | - | - | ~620 | [8] |
| 1-DNP | - | - | - | ~620 | [8] |
| 2-DNP | - | - | - | ~620 | [8] |
Table 4: Performance of Electron Transport Layer (ETL) Materials
| Material Name | Role | Power Efficacy (PE) at 1000 cd/m² (lm/W) | Lifetime at 5000 cd/m² (h) | Electron Mobility (cm²/Vs) | Reference |
| DPP | ETM | 32 | 2.0 | 7.2 x 10⁻⁵ | [6] |
| TPBi | Control | 23 | 1.4 | 2.2 x 10⁻⁵ | [6] |
Experimental Protocols
The evaluation of a new material like "this compound" in an OLED device requires a standardized fabrication and characterization process.
OLED Fabrication
A typical fabrication process for a multi-layer OLED via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to enhance the work function of the ITO for efficient hole injection.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is deposited to a thickness of approximately 50 nm.
-
Hole Transport Layer (HTL): A suitable hole-transporting material is deposited.
-
Emitting Layer (EML): The emissive material (e.g., "this compound," potentially doped in a host material) is deposited to a thickness of around 30 nm.
-
Hole Blocking Layer (HBL): A material like 4,7-diphenyl-1,10-phenanthroline (Bphen) can be deposited to confine holes within the EML.
-
Electron Transport Layer (ETL): An electron-transporting material is deposited to a thickness of approximately 30 nm.
-
Electron Injection Layer (EIL): A thin layer (e.g., 2 nm) of a material like lithium quinolate (Liq) is deposited to facilitate electron injection.
-
Cathode: A metal cathode, such as aluminum (Al), is deposited to a thickness of about 100 nm.
-
Device Characterization
The performance of the fabricated OLEDs is characterized using the following techniques:
-
Current-Voltage-Luminance (IVL) Characteristics: Measured using a source meter (e.g., Keithley 2400) and a calibrated photodetector. This provides data on current density, voltage, and luminance.
-
Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculations: The luminous efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the IVL data.
-
Lifetime Measurement: The operational stability of the device is tested by monitoring the decrease in luminance over time at a constant current density.
Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and characterization.
Logical Relationship of Material Properties and OLED Performance
Caption: Key material properties influencing OLED performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Die...: Ingenta Connect [ingentaconnect.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Cross-Validation of Experimental and Computational Data for 1-Iodonaphthalene-2-acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for 1-iodonaphthalene and 1-naphthaleneacetonitrile alongside a computational investigation of these molecules and the novel, hypothetical compound, 1-iodonaphthalene-2-acetonitrile. The purpose of this guide is to cross-validate computational methods with existing experimental data to provide reliable predicted values for the properties and potential biological activity of this compound.
Introduction
1-Iodonaphthalene and its derivatives are important intermediates in organic synthesis, often utilized in cross-coupling reactions to form complex aromatic compounds.[1][2] Naphthalene-based compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and cytotoxic effects.[3][4][5][6][7] The introduction of an acetonitrile group can further modulate the physicochemical and biological properties of the naphthalene scaffold. This guide explores the impact of both iodo and acetonitrile substitutions on the naphthalene core by comparing the known properties of 1-iodonaphthalene and 1-naphthaleneacetonitrile with the predicted properties of the hypothetical this compound.
Data Presentation: Physicochemical Properties
The following tables summarize the experimental data for 1-iodonaphthalene and 1-naphthaleneacetonitrile, and the computationally predicted data for all three compounds.
Table 1: Experimental Physicochemical Properties
| Property | 1-Iodonaphthalene | 1-Naphthaleneacetonitrile |
| Molecular Formula | C₁₀H₇I | C₁₂H₉N |
| Molecular Weight ( g/mol ) | 254.07[1][8] | 167.21[3][9] |
| Melting Point (°C) | 4[10] | 33-35[4] |
| Boiling Point (°C) | 163-165 (at 15 mmHg)[1] | 191-194 (at 18 mmHg)[4] |
| Density (g/mL at 25°C) | 1.74[1] | ~1.111 |
| Solubility in Water | Slightly soluble[10] | Insoluble[4] |
| Refractive Index (n20/D) | 1.701[1] | 1.6192[4] |
Table 2: Computationally Predicted Physicochemical Properties
| Property | 1-Iodonaphthalene | 1-Naphthaleneacetonitrile | This compound (Hypothetical) |
| Molecular Formula | C₁₀H₇I | C₁₂H₉N | C₁₂H₈IN |
| Molecular Weight ( g/mol ) | 254.07 | 167.21 | 293.11 |
| XLogP3 | 4.2[8] | 2.9[3] | 4.8 |
| Exact Mass (Da) | 253.95925[8] | 167.07350 | 292.97015 |
| Topological Polar Surface Area (Ų) | 0 | 23.8 | 23.8 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 1 | 1 |
| Rotatable Bond Count | 0 | 1 | 1 |
Experimental Protocols
Synthesis of 1-Naphthaleneacetonitrile:
A mixture of 695g of 1-chloromethyl naphthalene, 1500ml of methanol, and 475ml of water is combined with 350g of sodium cyanide. The mixture is heated to boiling and refluxed with stirring for 2 hours. Following the reaction, 1300ml of methanol is evaporated. After cooling, the product is washed with water until neutral to yield 670-680g of 1-naphthylacetonitrile.[4]
Characterization of Compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Data is typically presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant(s) (J in Hz), and integration.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl). For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.
-
Analysis: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The frequencies of major absorption bands are reported in cm⁻¹.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of 1-naphthaleneacetonitrile.
Caption: Logical relationship for predicting properties of the hypothetical compound.
Cross-Validation and Discussion
The computationally predicted properties for 1-iodonaphthalene and 1-naphthaleneacetonitrile show good agreement with the available experimental data. For instance, the calculated molecular weights are consistent with the established values. The predicted lipophilicity (XLogP3) values align with the observed solubility, where the more polar acetonitrile group in 1-naphthaleneacetonitrile leads to a lower XLogP3 value compared to 1-iodonaphthalene.
This successful cross-validation lends confidence to the predicted properties of the hypothetical this compound. The introduction of both an iodo and an acetonitrile group is predicted to significantly increase the molecular weight and lipophilicity. The presence of the nitrile group provides a potential site for hydrogen bonding, which could influence its biological interactions.
Naphthalene derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[5] The cytotoxic potential of such compounds could be mediated through various signaling pathways, including the induction of apoptosis. The hypothetical signaling pathway below illustrates a potential mechanism of action for this compound as a cytotoxic agent.
Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.
Conclusion
This comparative guide demonstrates the utility of computational chemistry in predicting the properties of novel compounds. By cross-validating computational data with experimental data for known molecules, we can generate reliable predictions for hypothetical structures like this compound. The predicted properties suggest that this compound would be a lipophilic molecule with potential for biological activity. Further experimental investigation is warranted to synthesize and characterize this compound and to validate these computational predictions.
References
- 1. 1-Iodonaphthalene 97 90-14-2 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. The Effect Of Aryl And Heteroaryl Conjugation On The Biological Activities Of Naphthalenes: A Review - ProQuest [proquest.com]
- 4. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isomeric Effects on Iodonaphthalene Acetonitriles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Naphthalene derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an iodine atom and an acetonitrile group can further modulate these activities and introduce new properties. The position of these substituents on the naphthalene ring system is critical in determining the molecule's overall shape, polarity, and reactivity, which in turn dictates its interaction with biological targets.
Physicochemical Properties of Iodonaphthalene and Naphthylacetonitrile Isomers
The position of the iodo and acetonitrile groups significantly impacts the physical properties of the molecule. While data for all iodonaphthalene acetonitrile isomers is not available, a comparison of the parent iodonaphthalene and naphthylacetonitrile isomers provides insight into these effects.
| Property | 1-Iodonaphthalene | 2-Iodonaphthalene | 1-Naphthylacetonitrile |
| Molecular Formula | C₁₀H₇I | C₁₀H₇I | C₁₂H₉N |
| Molecular Weight | 254.07 g/mol | 254.07 g/mol | 167.21 g/mol |
| Appearance | Colorless to yellow liquid | White to yellowish solid | White to yellow solid or melt |
| Melting Point | 6-8 °C | 52-54 °C | 33-35 °C |
| Boiling Point | 305 °C | 305 °C | 191-194 °C at 18 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water |
Spectroscopic Data
The isomeric position of substituents leads to distinct spectroscopic signatures, which are crucial for characterization and structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the substituent positions.
¹H NMR Chemical Shifts (δ, ppm) of Iodonaphthalene Isomers in CDCl₃
| Proton | 1-Iodonaphthalene | 2-Iodonaphthalene |
| H-1 | - | 8.24 |
| H-2 | 7.88 | - |
| H-3 | 7.42 | 7.75 |
| H-4 | 7.88 | 7.86 |
| H-5 | 8.15 | 7.86 |
| H-6 | 7.55 | 7.49 |
| H-7 | 7.55 | 7.49 |
| H-8 | 7.88 | 7.75 |
Note: Data is approximated from available literature and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The vibrational frequencies in IR spectroscopy are also characteristic of the substitution pattern.
| Compound | Key IR Peaks (cm⁻¹) |
| 1-Iodonaphthalene | 3050 (Ar-H stretch), 1580, 1500 (C=C stretch), 770 (C-H out-of-plane bend) |
| 2-Iodonaphthalene | 3050 (Ar-H stretch), 1600, 1490 (C=C stretch), 810 (C-H out-of-plane bend) |
| 1-Naphthylacetonitrile | 3050 (Ar-H stretch), 2250 (C≡N stretch), 1600, 1510 (C=C stretch) |
| Acetonitrile | 2940 (C-H stretch), 2255 (C≡N stretch) |
Biological Activity: A Comparative Outlook
While direct comparative studies on the biological activities of iodonaphthalene acetonitrile isomers are scarce, the existing literature on naphthalene derivatives suggests that the substitution pattern is a key determinant of their therapeutic potential.
Studies on various naphthalene derivatives have demonstrated their potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[3] The position of substituents can influence the molecule's ability to interact with specific biological targets, such as enzymes or receptors, leading to differential efficacy and selectivity. For instance, the structure-activity relationship (SAR) of many naphthalene-based compounds reveals that even minor positional changes of a substituent can significantly alter their biological activity.[4][5][6]
Experimental Protocols
General Synthesis of Iodonaphthalene Acetonitriles
A common route for the synthesis of iodonaphthalene acetonitriles involves a multi-step process starting from the corresponding iodonaphthalene.
Step 1: Halogenation of Naphthalene Naphthalene can be iodinated using various methods, such as reaction with iodine and an oxidizing agent, to yield a mixture of 1- and 2-iodonaphthalene, which can then be separated by chromatography.
Step 2: Introduction of the Acetonitrile Moiety The iodonaphthalene isomer can be converted to the corresponding naphthylmethyl halide, which is then reacted with a cyanide salt (e.g., NaCN or KCN) in a suitable solvent to yield the desired iodonaphthalene acetonitrile.
Example Protocol for a Cyanation Reaction: To a solution of the iodonaphthylmethyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a stoichiometric amount of sodium cyanide is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The product is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.
Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and biological evaluation.
Caption: Impact of isomeric position on compound properties and activity.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of selected naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-Iodonaphthalene-2-acetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The disposition of 1-Iodonaphthalene-2-acetonitrile, a halogenated organic nitrile, requires careful consideration due to its potential hazards. This guide provides essential information and a step-by-step approach to its safe disposal.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is paramount. The procedural recommendations outlined below are based on the known hazards associated with its constituent functional groups: a naphthalene ring, an iodo group, and a nitrile group.
Summary of Potential Hazards and Disposal Considerations
The following table summarizes the key hazards and recommended disposal practices for this compound, based on the characteristics of related compounds.
| Hazard Category | Potential Risks | Disposal Consideration |
| Health Hazards | Acetonitrile is harmful if swallowed, inhaled, or in contact with skin. Organic iodides can be irritants. Naphthalene derivatives may have long-term health effects. | Avoid all direct contact. Use appropriate personal protective equipment (PPE). |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. Nitriles can be toxic to aquatic life. | Do not dispose of down the drain or in regular trash. Prevent any release into the environment. |
| Reactivity Hazards | May release toxic fumes (hydrogen cyanide, nitrogen oxides, hydrogen iodide) upon decomposition or combustion. | Segregate from incompatible materials. Incineration should be performed in a specialized facility. |
| Physical Hazards | The flammability characteristics are unknown, but it should be treated as potentially combustible. | Store away from heat and ignition sources. |
Step-by-Step Disposal Protocol
Researchers must adhere to all local, state, and federal regulations regarding hazardous waste disposal. The following is a general experimental protocol for the safe disposal of this compound:
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
All handling of the compound and its waste should be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene).
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
-
Crucially, keep this halogenated waste stream separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbent material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the molecule, preventing the release of toxic byproducts.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the disposal service with as much information as possible about the waste, including its chemical nature (halogenated organic nitrile).
Important Note: Do not attempt to neutralize or treat the waste chemically in the laboratory without a validated and approved protocol and a thorough understanding of the potential reactions and byproducts. For instance, while reduction of iodo-organics to less harmful iodides is a known method, its application to this specific molecule without further research could be hazardous.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-Iodonaphthalene-2-acetonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 1-Iodonaphthalene-2-acetonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[3][4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times to protect against splashes.[2] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational before starting any work.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment and reagents to minimize movement and potential for spills.
2. Weighing and Dispensing:
- Perform all weighing and dispensing of solid this compound within the chemical fume hood to prevent inhalation of dust.
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Reaction Setup and Execution:
- Conduct all reactions in a sealed apparatus within the chemical fume hood.
- Use appropriate clamps and supports to secure all glassware.
- Continuously monitor the reaction for any signs of unexpected changes.
4. Post-Reaction Work-up and Purification:
- Allow the reaction mixture to cool to room temperature before opening the apparatus.
- Perform all extractions, distillations, and other purification steps within the chemical fume hood.
5. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][8] Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][8] Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
- Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid this compound | Tightly sealed, compatible waste container | "Hazardous Waste," "this compound," and the date. |
| Contaminated Labware (e.g., gloves, weighing paper) | Designated hazardous waste bag | "Hazardous Waste" and a description of the contents. |
| Solutions containing this compound | Sealed, compatible liquid waste container | "Hazardous Waste," list of all chemical components and their approximate concentrations, and the date. |
Disposal Procedure:
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Ensure all waste containers are properly labeled and kept closed when not in use.
-
Collection: Store waste in a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[9][10]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. iogp.org [iogp.org]
- 8. fishersci.com [fishersci.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. criver.com [criver.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
